Product packaging for Hypromellose acetate succinate(Cat. No.:CAS No. 71138-97-1)

Hypromellose acetate succinate

Cat. No.: B1207939
CAS No.: 71138-97-1
M. Wt: 286.28 g/mol
InChI Key: ZUAAPNNKRHMPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hypromellose Acetate Succinate (HPMCAS) is a cellulose-derived polymer that serves as a critical excipient in advanced pharmaceutical research, particularly for enhancing the bioavailability of poorly water-soluble drugs . Its distinctive value lies in its amphiphilic nature and pH-dependent solubility, making it an ideal polymer for amorphous solid dispersions (ASDs), enteric coatings, and controlled-release drug delivery systems . In ASDs, a primary application, HPMCAS functions by molecularly dispersing a crystalline drug to create a metastable amorphous form, significantly increasing the drug's dissolution rate and saturation solubility . Furthermore, HPMCAS excels at maintaining supersaturation in the gastrointestinal environment by effectively inhibiting drug precipitation, a mechanism driven by hydrophobic interactions between the polymer and the drug molecules . It is highly compatible with modern manufacturing techniques like hot-melt extrusion (HME) and spray drying, facilitating the continuous production of stable dispersions . The polymer is commercially available in several grades (e.g., LG, MG, HG), which differ in their acetyl and succinoyl substitution levels, dictating the specific pH at which dissolution begins and allowing researchers to fine-tune drug release profiles . As an enteric coating material, HPMCAS protects active ingredients from the acidic gastric environment and enables targeted release in the intestine . This product is provided as a white to off-white powder or granules and is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O9 B1207939 Hypromellose acetate succinate CAS No. 71138-97-1

Properties

IUPAC Name

acetic acid;butanedioic acid;methanol;propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.C3H8O2.C2H4O2.CH4O/c5-3(6)1-2-4(7)8;1-3(5)2-4;1-2(3)4;1-2/h1-2H2,(H,5,6)(H,7,8);3-5H,2H2,1H3;1H3,(H,3,4);2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAAPNNKRHMPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O.CC(=O)O.CO.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71138-97-1
Record name Hypromellose acetate succinate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071138971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cellulose, 2-hydroxypropyl methyl ether, acetate hydrogen butanedioate
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The Evolution of Cellulose Derivatives in Contemporary Materials Science

Cellulose (B213188), the most abundant organic polymer on Earth, has long been a foundational material for numerous applications. core.ac.ukencyclopedia.pub Its inherent properties of biocompatibility and biodegradability make it an attractive starting point for creating advanced materials. kao.com However, the utility of native cellulose is often limited by its poor solubility in water and common organic solvents. core.ac.uk

To overcome these limitations, scientists have developed a vast array of cellulose derivatives through chemical modification. core.ac.uk These modifications, such as etherification and esterification, alter the chemical structure of cellulose to introduce new functionalities and properties. encyclopedia.pub This has led to the development of materials with tailored characteristics for specific applications, ranging from laundry detergents to advanced coatings. kao.com

HPMCAS stands out as a sophisticated example of a mixed ether-ester cellulose derivative. Its synthesis involves the esterification of hypromellose with both acetic anhydride (B1165640) and succinic anhydride. formulationbio.com This process results in a polymer with a unique combination of hydrophobic acetyl groups and ionizable succinoyl groups, which are key to its performance. researchgate.net

The Academic Significance of Hpmcas in Modern Formulation Design and Polymer Science

The scientific community has extensively investigated HPMCAS for its pivotal role in enhancing the oral bioavailability of poorly water-soluble drugs, which constitute a significant portion of new chemical entities. mdpi.comumaryland.edu Its primary application lies in the formulation of amorphous solid dispersions (ASDs). mdpi.com ASDs are systems where the drug is molecularly dispersed in a polymer matrix, preventing its crystallization and thereby improving its dissolution rate and solubility.

Key Attributes of HPMCAS in Amorphous Solid Dispersions:

Inhibition of Crystallization: HPMCAS is highly effective at preventing the recrystallization of amorphous drugs, both in the solid state during storage and upon dissolution in the gastrointestinal tract. researchgate.net

Supersaturation Maintenance: It has a remarkable ability to generate and maintain a supersaturated state of the drug in solution for extended periods, which is crucial for enhanced absorption. mdpi.comresearchgate.net

pH-Dependent Solubility: HPMCAS is available in different grades (L, M, and H) with varying ratios of acetyl and succinoyl substituents. researchgate.netresearchgate.net This allows for tailored pH-dependent solubility, enabling targeted drug release in specific regions of the intestine. mdpi.comresearchgate.net For instance, the L grade dissolves at a lower pH than the H grade. researchgate.net

Formation of Drug/Polymer Nanostructures: In aqueous environments, HPMCAS can form colloidal nanostructures with drug molecules. acs.org The ionized succinate (B1194679) groups provide stability to these structures, preventing the aggregation and precipitation of the hydrophobic drug. acs.org

The versatility of HPMCAS has made it a polymer of choice for various manufacturing techniques, including spray drying and hot-melt extrusion, which are scalable processes used in the pharmaceutical industry. mdpi.comresearchgate.net

Interactive Data Table: Physicochemical Properties of HPMCAS Grades

Current Research Paradigms and Unanswered Questions Pertaining to Hpmcas

Methodologies for HPMCAS Synthesis

The synthesis of HPMCAS is a multi-step process that begins with the etherification of cellulose (B213188) to produce HPMC, followed by esterification to introduce the acetate (B1210297) and succinate (B1194679) moieties.

Heterogeneous Reaction Pathways for Cellulose Etherification

The journey to HPMCAS begins with cellulose, a naturally occurring polymer. The initial step involves the etherification of cellulose to form hydroxypropyl methylcellulose (B11928114) (HPMC). This is typically achieved through heterogeneous reactions where solid cellulose is treated with alkali to produce alkali cellulose. melacoll.com This activated cellulose is then reacted with methyl chloride and propylene (B89431) oxide to introduce the methyl and hydroxypropyl groups, respectively. melacoll.com The reaction conditions for this etherification process are crucial as they influence the degree of substitution of the methoxy (B1213986) and hydroxypropoxy groups in the resulting HPMC, which in turn affects the final properties of the HPMCAS. melacoll.comkimachemical.com

Esterification Protocols for Acetate and Succinate Substitution

Once HPMC is synthesized, the next critical step is the introduction of acetate and succinate groups through esterification. A common method involves reacting HPMC with acetic anhydride (B1165640) and succinic anhydride. sciopen.comgoogle.com This reaction is often carried out in a suitable solvent system, such as glacial acetic acid or an acetone (B3395972)/pyridine mixture. sciopen.comgoogle.comgoogle.com

One patented method describes dissolving HPMC in glacial acetic acid and then adding acetic anhydride and succinic anhydride in the presence of a catalyst like sodium acetate. google.com Another approach utilizes an acetone/pyridine system for the reaction. sciopen.com The choice of solvent and catalyst can impact the reaction efficiency and the ease of product purification. sciopen.com Following the esterification reaction, the HPMCAS product is typically precipitated by adding water, then washed and dried to obtain the final polymer powder. researchgate.netgoogle.com

Influence of Reaction Parameters on Polymer Architecture and Composition

The final architecture and chemical composition of HPMCAS are highly dependent on the reaction parameters during synthesis. These parameters include reaction temperature, time, and the concentration of the esterifying agents (acetic anhydride and succinic anhydride). sciopen.comgoogle.com

Research has shown that varying the concentration of acetic anhydride and succinic anhydride allows for the preparation of HPMCAS with different contents of acetyl and succinyl groups. sciopen.com The reaction temperature and time also play a significant role; for instance, in an acetic acid solvent system, the reaction temperature is preferably maintained between 60 to 120°C for 2 to 8 hours to achieve the desired degrees of substitution. google.com The rate of addition of the anhydrides, particularly succinic anhydride, can also influence the properties of the final polymer, such as its solution viscosity. google.com

Table 1: Effect of Reaction Parameters on HPMCAS Synthesis

ParameterEffect on Polymer Architecture and Composition
Concentration of Esterifying Agents Directly influences the degree of substitution of acetyl and succinyl groups. sciopen.com
Reaction Temperature Affects the reaction rate and can influence the final degree of substitution. google.com
Reaction Time Determines the extent of the esterification reaction and the final degree of substitution. google.com
Solvent System Can impact reaction efficiency, product purity, and ease of purification. sciopen.com
Catalyst Influences the rate of the esterification reaction. google.com
Rate of Anhydride Addition Can affect the solution viscosity of the resulting HPMCAS. google.com

This table summarizes the general influence of various reaction parameters on the synthesis of HPMCAS based on available research.

Control over Degree of Substitution (DS)

The degree of substitution (DS) refers to the average number of substituent groups attached to each anhydroglucose (B10753087) unit of the cellulose backbone. melacoll.com For HPMCAS, controlling the DS of both the acetyl and succinoyl groups is critical as it directly impacts the polymer's physicochemical properties, such as its pH-dependent solubility. researchgate.net

Strategies for Regulating Acetyl Group DS

The degree of substitution of acetyl groups in HPMCAS is primarily controlled by the amount of acetic anhydride used in the esterification reaction. sciopen.com By carefully adjusting the molar ratio of acetic anhydride to the anhydroglucose units of the HPMC starting material, the desired level of acetylation can be achieved. The reaction conditions, including temperature and time, also play a role in the final acetyl DS. google.com Analytical techniques such as reversed-phase liquid chromatography can be used to determine the content of acetyl substituents in the final product. researchgate.net

Methodologies for Controlling Succinoyl Group DS

Similarly, the degree of substitution of succinoyl groups is regulated by the quantity of succinic anhydride added during the synthesis. sciopen.com The controlled addition of succinic anhydride, sometimes in multiple portions, allows for precise control over the succinoyl DS. google.com This control is crucial as the succinoyl groups, being acidic, are responsible for the pH-dependent solubility of HPMCAS. researchgate.netresearchgate.net The ratio of acetyl to succinoyl substitution is a key factor that determines the pH at which the polymer dissolves. researchgate.net Various analytical methods, including chromatography, can be employed to quantify the succinoyl group content. researchgate.net

Table 2: HPMCAS Grades and their Typical Substitution Levels

HPMCAS GradeAcetyl Content (%)Succinoyl Content (%)Dissolution pH
L Grade5.0 - 9.014.0 - 18.0≥ 5.5 nih.gov
M Grade7.0 - 11.010.0 - 14.0≥ 6.0 nih.gov
H Grade10.0 - 14.04.0 - 8.0≥ 6.8 nih.gov

This table presents the typical ranges of acetyl and succinoyl content and the corresponding dissolution pH for the different commercial grades of HPMCAS, illustrating the impact of the degree of substitution.

Mechanistic Implications of DS Variations on HPMCAS Interactions

The degree of substitution (DS) of acetyl and succinoyl groups on the hypromellose (HPMC) backbone is a critical determinant of the functionality of Hypromellose Acetate Succinate (HPMCAS). This amphiphilic nature, imparted by the hydrophobic acetyl groups and the hydrophilic, ionizable succinoyl groups, governs its interactions in aqueous solutions and its effectiveness in various applications. acs.orgresearchgate.net

Hydrophobic and Hydrophilic Interactions:

The primary mechanism by which HPMCAS interacts with other molecules, particularly poorly soluble drugs, involves a balance of hydrophobic and hydrophilic forces. acs.orgnih.gov The hydrophobic regions of the polymer, primarily the acetyl groups and the cellulose backbone itself, can engage in hydrophobic interactions with non-polar drug molecules. nih.govnih.gov This interaction is crucial for the formation of amorphous solid dispersions (ASDs), where the polymer encapsulates the drug on a molecular level, preventing crystallization. acs.orgnih.gov

Conversely, the hydrophilic succinoyl groups, which are ionized at a pH above their pKa, provide electrostatic stabilization. acs.orgnih.gov The negative charge of the ionized succinate groups helps to keep drug-polymer aggregates colloidally stable in aqueous solutions, preventing them from coalescing into larger, less soluble particles. acs.org

Impact of DS on Interaction Strength and Performance:

Research has shown that the ratio of acetyl to succinoyl groups directly influences the polymer's interaction with drugs and its ability to inhibit crystallization.

Low Succinoyl to Acetyl Ratio (Higher Hydrophobicity): HPMCAS grades with a lower ratio of succinoyl to acetyl groups (e.g., H grade) exhibit stronger hydrophobic interactions. nih.govresearchgate.net This increased hydrophobicity can lead to a more potent inhibition of drug crystallization from a supersaturated solution. researchgate.netnih.gov The mechanism behind this is believed to be the strong molecular-level hydrophobic interactions between the drug and the polymer, which effectively suppresses the mobility of the drug molecules. nih.gov However, this strong interaction can sometimes be detrimental, as it may lead to the formation of insoluble drug-polymer complexes, particularly with cationic drugs, thereby hindering drug release. nih.gov

The following table summarizes the general influence of the DS on HPMCAS properties and interactions:

Grade of HPMCASSuccinoyl/Acetyl RatioPredominant InteractionEffect on Drug CrystallizationEffect on Dissolution Rate
H (High) LowHydrophobicStrong inhibitionSlower
M (Medium) MediumBalancedModerate inhibitionModerate
L (Low) HighHydrophilic (at higher pH)Weaker inhibition (at higher pH)Faster

It is also important to note that the heterogeneity of the substituent distribution along the polymer chain can affect its physical properties. researchgate.netnih.govresearchgate.net A more heterogeneous substitution pattern can lead to stronger intermolecular interactions between polymer chains, which can influence properties like the glass transition temperature (Tg) and viscosity. researchgate.netnih.gov

Purification and Isolation Techniques for Research-Grade HPMCAS

The synthesis of this compound (HPMCAS) results in a crude product that requires purification to remove unreacted reagents, byproducts, and impurities to achieve the high purity necessary for research applications. formulationbio.comgoogle.com The standard synthesis involves the esterification of hypromellose with acetic anhydride and succinic anhydride in a carboxylic acid solvent like glacial acetic acid, using a catalyst such as sodium acetate. formulationbio.comgoogle.comgoogle.com

The primary purification method involves precipitation and extensive washing. formulationbio.com After the esterification reaction is complete, the reaction mixture, which contains the dissolved HPMCAS, is added to a large volume of water. formulationbio.comgoogle.com This causes the fibrous or granular HPMCAS to precipitate out of the solution. formulationbio.comgoogle.com The precipitated product is then collected, typically by filtration. google.com

Washing:

Thorough washing of the collected precipitate is a crucial step to remove impurities. formulationbio.com The main impurities to be removed include:

Residual acetic acid (from the solvent and byproduct of acetic anhydride reaction)

Succinic acid (from unreacted succinic anhydride)

Sodium acetate (catalyst)

Other reaction byproducts

Purified water is repeatedly used to wash the HPMCAS until the levels of these impurities are reduced to acceptable limits for research-grade material. formulationbio.comgoogle.comgoogleapis.com The final product is then dried to a specified water content. google.com

Advanced and Alternative Purification Techniques:

For achieving higher purity or specific particle characteristics, more advanced or alternative techniques are being explored:

Solvent-Based Purification: One patented method describes a purification process where crude HPMCAS is dissolved in a 75-85% ethanol-water solution. google.com This solution is then added to cold water (0-5°C) to induce precipitation. google.com This is followed by heating to 15-30°C for impurity removal before post-treatment. google.com The inventors claim this specific ethanol (B145695) concentration range is critical for effective purification and achieving a white-colored product with low levels of free acids. google.com

Controlled Granulation: The conditions during the precipitation (granulating) step can be controlled to influence the particle size distribution of the final HPMCAS powder. google.com A patented method describes controlling the temperature of the reaction solution (between 45 to 60°C) and the water (between 20 to 30°C) during the granulation step. google.com By continuously or intermittently adding the reaction solution to the water, HPMCAS grains with a specific and desirable size distribution can be obtained. google.com This is important because the particle size can affect the dissolution velocity of the powder. google.com

Filtration and Sieving: After drying, the HPMCAS product may be filtered or sieved to obtain a uniform particle size, which is often categorized as either a fine powder (F) or granular (G) grade. nih.govgoogle.com

The following table outlines the general steps for obtaining research-grade HPMCAS:

StepTechniquePurposeKey Parameters
1. Precipitation Addition of reaction solution to waterTo isolate the crude HPMCAS product from the reaction medium.Ratio of water to reaction medium, temperature of solutions. google.com
2. Collection FiltrationTo separate the solid HPMCAS from the liquid phase containing impurities.
3. Washing Repeated rinsing with purified waterTo remove residual acids, catalyst, and byproducts. formulationbio.comVolume and temperature of wash water.
4. Drying Oven or vacuum dryingTo remove water and obtain a stable powder.Temperature, time.
5. Sizing (Optional) Sieving/MillingTo achieve a specific particle size distribution (e.g., fine or granular). nih.govgoogle.comMesh size of the sieve.

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the content of free acetic and succinic acid, and Infrared (IR) spectroscopy to confirm the identity of the polymer. drugfuture.comnih.gov

Green Chemistry Approaches in HPMCAS Synthesis Research

In line with the growing emphasis on sustainable manufacturing, research into green chemistry approaches for the synthesis of HPMCAS is an emerging area. mdpi.comastrazeneca.com The traditional synthesis method, while effective, utilizes glacial acetic acid as a solvent and requires significant amounts of water for purification, which presents environmental and cost considerations. formulationbio.commdpi.com The goal of green chemistry in this context is to reduce or eliminate hazardous substances, improve energy efficiency, and utilize renewable resources. mdpi.comastrazeneca.com

Alternative Reaction Media:

A key focus of green chemistry research for cellulose derivatization is the replacement of traditional organic solvents with more environmentally benign alternatives.

Ionic Liquids: Ionic liquids (ILs) are being investigated as green reaction media for the synthesis of cellulose derivatives, including HPMCAS. google.com Imidazolium-based ionic liquids, for instance, have been proposed as a novel green reaction medium. google.com These ILs can act as both the solvent and the catalyst for the esterification reaction. google.com A significant advantage of ionic liquids is their potential for recyclability; after the reaction, the HPMCAS derivative can be precipitated out, and the ionic liquid can be recovered through reduced pressure concentration and drying for reuse. google.com This approach minimizes solvent waste.

Water as a Solvent: While challenging due to the poor solubility of many reactants, using water as a solvent is a primary goal of green chemistry. mdpi.com For some cellulose-based chemistries, aqueous systems are being developed. acs.org Although direct synthesis of HPMCAS in water is not yet standard, the broader trend in polymer chemistry is towards water-based systems to reduce reliance on volatile organic compounds. mdpi.comacs.org

Improving Process Efficiency:

Catalyst Innovation: Research into more efficient and sustainable catalysts can reduce the energy input required for the reaction and minimize waste. astrazeneca.com While sodium acetate is a relatively benign catalyst, exploring biocatalysts or other highly efficient catalysts could further improve the green profile of the synthesis. formulationbio.comastrazeneca.com

Process Intensification: Techniques that lead to higher yields and reduced reaction times contribute to a greener process by consuming less energy and raw materials per unit of product. astrazeneca.com This can include optimizing reaction conditions such as temperature and pressure, and using advanced process control.

The principles of green chemistry applicable to HPMCAS synthesis are summarized in the table below, based on the globally recognized 12 Principles of Green Chemistry. astrazeneca.com

Green Chemistry PrincipleApplication in HPMCAS Synthesis Research
Prevention Optimizing reactions to minimize byproduct formation.
Atom Economy Designing syntheses where the maximum proportion of raw materials ends up in the final product.
Less Hazardous Chemical Syntheses Replacing traditional solvents like glacial acetic acid with safer alternatives. google.com
Safer Solvents and Auxiliaries Utilizing recyclable ionic liquids or exploring water-based systems. mdpi.comgoogle.com
Design for Energy Efficiency Developing reactions that can be conducted at ambient temperature and pressure. astrazeneca.com
Use of Renewable Feedstocks HPMCAS is derived from cellulose, a renewable resource.
Reduce Derivatives Aiming for a one-pot synthesis to avoid intermediate protection/deprotection steps.
Catalysis Using highly efficient and recyclable catalysts, potentially including biocatalysts. astrazeneca.comgoogle.com

While the industrial-scale production of HPMCAS may still rely on established methods, ongoing research into these green alternatives promises more sustainable manufacturing processes for this important pharmaceutical excipient in the future. astrazeneca.comacg-world.com

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for probing the molecular structure of HPMCAS and the non-covalent interactions that govern its functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy for DS Determination and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural characterization of HPMCAS. Quantitative ¹H-NMR and ¹³C-NMR are particularly valuable for determining the degree of substitution (DS) for each of the four substituent groups attached to the cellulose backbone. researchgate.net The DS is a critical quality attribute as it dictates the polymer's physicochemical properties, such as its pH-dependent solubility. doi.org

By analyzing the integrals of specific signals in the NMR spectrum, the molar ratios of the acetate and succinate moieties can be determined without the need for the chemical pre-treatment often required by chromatographic methods. researchgate.net This provides a direct measure of the chemical composition that influences the polymer's performance. For instance, HPMCAS with a higher degree of acetyl substitution (DSAc) and a lower degree of methoxy substitution (DSM) has shown superior utility in certain pharmaceutical formulations. google.com The ability to precisely quantify these substitutions allows for the rational selection of the appropriate HPMCAS grade for a specific application. researchgate.netacs.org

Table 1: Typical Degree of Substitution (DS) Ranges for HPMCAS Functional Groups

Functional GroupDegree of Substitution (DS) RangeSource
Methoxyl1.8–2.2
Hydroxypropoxy0.3–0.7
Acetyl0.4–0.9
Succinoyl0.6–1.1

This interactive table provides typical DS ranges for the functional groups of this compound.

While solution NMR is excellent for structural confirmation, solid-state NMR (ssNMR) is uniquely capable of probing the intermolecular interactions between HPMCAS and active pharmaceutical ingredients (APIs) in the solid state, which is crucial for understanding the stability of amorphous solid dispersions (ASDs). nih.govcore.ac.uk

Advanced ssNMR techniques, such as two-dimensional (2D) correlation experiments, can identify the specific functional groups involved in drug-polymer interactions. For example, 2D ¹H-¹⁹F magic angle spinning (MAS) NMR has been used to observe intermolecular contacts between the hydroxyl group of HPMCAS and the difluorophenyl group of posaconazole (B62084) in an ASD. nih.gov This approach can even quantify the proximity between atoms, with techniques like ¹⁹F-¹³C Rotational-Echo Double-Resonance (REDOR) measuring intermolecular distances at an angstrom level, such as a 4.3 Å distance between the polymer's hydroxyl carbon and the drug's fluorine. nih.gov

Furthermore, ssNMR can elucidate the nature of these interactions. Studies have identified hydrogen bonding between the amide group of carbamazepine (B1668303) and the acetyl moiety of HPMCAS, as well as interactions between the drug's amide and carbonyl groups with the polymer's succinyl group. acs.orgresearchgate.netnih.gov These specific drug-polymer interactions are critical for disrupting drug-drug interactions, thereby preventing crystallization and stabilizing the amorphous form of the API. acs.orgnih.gov The strength of these interactions often correlates with the physical stability of the ASD, with stronger interactions, particularly with the succinate substituent, leading to more effective inhibition of recrystallization. acs.orgnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Investigations

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and widely used technique for analyzing the functional groups of HPMCAS and investigating hydrogen bonding within ASDs. nih.govnih.gov The FTIR spectrum of pure HPMCAS shows characteristic absorption peaks, such as the prominent carbonyl (C=O) stretching vibration from the acetyl and succinoyl ester groups, typically seen around 1739-1742 cm⁻¹. nih.govnih.gov

When HPMCAS is formulated with a drug in an ASD, changes in the FTIR spectrum can provide clear evidence of intermolecular interactions. The formation of hydrogen bonds between the drug and the polymer is often observed as a broadening or shifting of specific peaks. nih.govresearchgate.net For example, in a griseofulvin-HPMCAS dispersion, the drug's carbonyl peak at 1662 cm⁻¹ broadened and shifted to a lower frequency, indicating that the drug's carbonyl group formed a hydrogen bond with the hydroxyl group of HPMCAS. nih.gov Similarly, in nifedipine (B1678770) dispersions, peak broadening and shifts indicated hetero-molecular interactions involving the C=O group. nih.gov

These FTIR studies are crucial for confirming that the polymer can engage in non-covalent interactions with the drug, which is essential for stabilizing the amorphous system. nih.gov The technique can differentiate between various types of interactions; for instance, studies with carbamazepine showed that the acetate substituent of HPMCAS forms a hydrogen bond with the drug's NH₂ group, while the succinate substituent interacts with both the C=O and NH₂ groups. acs.orgnih.gov The presence and nature of these hydrogen bonds, as detected by FTIR, are often correlated with the physical stability and dissolution performance of the ASD. mdpi.comscispace.comtandfonline.com

Table 2: Characteristic FTIR Peaks in HPMCAS and Drug-Polymer Interactions

Compound/SystemWavenumber (cm⁻¹)Assignment/InterpretationSource
Pure HPMCAS~1739 cm⁻¹Carbonyl (C=O) stretch of acetyl/succinoyl groups nih.gov
Nifedipine (NFD)3324 cm⁻¹Dihydropyridine N-H stretch (H-bond donor) nih.gov
HPMCAS-NFD Dispersion1727 cm⁻¹, 1692 cm⁻¹New broad peaks indicating drug-polymer interaction nih.gov
Griseofulvin (B1672149) (GF)1662 cm⁻¹Carbonyl (C=O) stretch of cyclohexene nih.gov
HPMCAS-GF Dispersion1650 cm⁻¹Broadened peak, shifted to lower frequency, indicating H-bonding nih.govresearchgate.net

This interactive table summarizes key FTIR spectral data for HPMCAS and its interactions with select drugs.

Raman Spectroscopy in HPMCAS Solid-State Characterization

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR for the solid-state characterization of HPMCAS-based systems. ijddr.in It is particularly advantageous for analyzing bulk samples and for its sensitivity to non-polar bonds and symmetric vibrations, making it well-suited for studying the cellulose backbone. ijddr.in

A key application of Raman spectroscopy is the detection and quantification of crystallinity in otherwise amorphous solid dispersions. nih.gov The Raman spectra of crystalline materials exhibit sharp, well-defined peaks, whereas amorphous materials show broad, less-defined features. americanpharmaceuticalreview.com This difference allows for the qualitative identification and quantitative analysis of low levels of crystalline API within an HPMCAS matrix. nih.gov For example, in a naproxen-HPMCAS dispersion, the 800–1000 cm⁻¹ region of the Raman spectrum could clearly distinguish between the amorphous and crystalline forms of the drug. nih.gov

Raman spectroscopy, especially when used in an imaging mode, can map the spatial distribution of crystalline and amorphous domains within a sample. news-medical.netcore.ac.uk This capability is crucial for assessing the homogeneity of the dispersion, which is a critical factor for product performance. The technique has proven to be highly sensitive, capable of detecting crystalline content as low as 0.1% in some cases, making it a powerful tool for stability studies and quality control. nih.gov

UV-Vis Spectroscopy for HPMCAS Solution Behavior Assessment

UV-Vis spectroscopy is a simple, robust, and widely used method for assessing the behavior of HPMCAS in solution. ingentaconnect.com One of its primary applications is in dissolution studies, where it is used to quantify the concentration of a dissolved drug over time. mdpi.com This is particularly important for HPMCAS-based ASDs, which are designed to achieve and maintain a supersaturated state of the drug in solution. science.gov By continuously monitoring the drug concentration, UV-Vis spectroscopy can evaluate the effectiveness of HPMCAS in inhibiting drug precipitation. mdpi.com

The technique can also be used to determine the concentration of HPMCAS itself in solution through colorimetric analysis, which is useful in experiments studying drug-polymer complexation. nsf.gov In some cases, derivative spectroscopy may be employed to resolve overlapping spectral features of the drug and polymer or other components in the dissolution medium. mdpi.com

Furthermore, UV-Vis spectroscopy can be used to study the degradation of drugs in the presence of polymers like HPMCAS. ingentaconnect.com For instance, the degradation of omeprazole, which manifests as a shift in its absorption maximum, can be monitored to assess its stability in polymer solutions. ingentaconnect.com The technique can also provide insights into the conformational properties of the polymer in different solvents by analyzing changes in the absorption edge, which relates to the electronic band gap. lew.ro

Chromatographic and Rheological Methods for Molecular and Solution Properties

Beyond spectroscopy, chromatographic and rheological methods are vital for characterizing the macroscopic and bulk properties of HPMCAS, such as its molecular size and flow behavior in solution.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight (MW) and molecular weight distribution (MWD) of HPMCAS. nih.govnih.gov These are critical quality attributes, as the polymer's chain length can influence its viscosity, solubility, and interaction with drug molecules. tandfonline.com

Conventional SEC calibration methods often fail for HPMCAS due to conformational differences between the polymer and the calibration standards (e.g., polyethylene (B3416737) oxide). tandfonline.comresearchgate.net Therefore, more advanced detection methods are required. The use of a multi-angle laser light scattering (MALLS) detector in conjunction with a refractive index (RI) detector allows for the determination of the absolute weight-average molecular weight (Mw) without relying on column calibration. nih.govnih.gov Studies using SEC-MALLS have reported Mw values for various HPMCAS grades to be in the range of 17,000 to 20,000 g/mol , with a number-average molecular weight (Mn) around 13,000 g/mol . nih.govresearchgate.net

SEC coupled with a triple detector array (refractive index, viscometer, and light scattering detectors) can provide even more detailed information, including insights into the polymer's molecular size and conformation in solution. tandfonline.comresearchgate.net Such studies have suggested that the acetyl and succinoyl groups may not be evenly substituted along the HPMC polymer chains, causing the polymer to behave somewhat like a block co-polymer in solution. tandfonline.comresearchgate.net

The rheological properties of HPMCAS solutions are critical for processing operations such as spray drying and coating. montana.eduresearchgate.net Rheology is the study of the flow and deformation of matter, and for HPMCAS, it involves measuring properties like viscosity and viscoelasticity. montana.edu

HPMCAS solutions typically exhibit non-Newtonian, shear-thinning behavior, meaning their viscosity decreases as the applied shear rate increases. researchgate.nethovione.com This is an important property for processes like spray atomization. The viscosity of an HPMCAS solution is highly dependent on the polymer concentration and the choice of solvent. montana.edu Studies have characterized the rheology of HPMCAS in various solvents like acetone, methanol (B129727), and acetone/water mixtures, identifying critical concentrations for polymer chain overlap and entanglement which lead to increased viscosity and viscoelastic behavior. montana.edu Understanding these rheological properties is essential for optimizing manufacturing processes and ensuring consistent product quality. researchgate.nethovione.com

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight (MW) and molecular weight distribution of polymers like HPMCAS. This method separates molecules based on their size in solution.

Detailed research findings indicate that the molecular weight of HPMCAS can be precisely determined using GPC coupled with a multi-angle laser light scattering (MALLS) detector. nih.gov Studies have shown that for various lots and grades of HPMCAS, the weight-average molecular weight (Mw) typically ranges from 17,000 to 20,000 g/mol , with the number-average molecular weight (Mn) being approximately 13,000 g/mol . nih.govresearchgate.netresearchgate.net The use of a MALLS detector provides absolute molecular weight determination without the need for column calibration with polymer standards. The inter-day precision of these measurements is high, with a coefficient of variation reported to be less than 5%. nih.govresearchgate.net

The polydispersity index (PDI), which is the ratio of Mw to Mn, is a measure of the breadth of the molecular weight distribution. For HPMCAS, the PDI is an important parameter as it can influence properties such as viscosity and solubility.

Table 1: Molecular Weight Data for this compound (HPMCAS) from GPC/SEC Analysis

ParameterTypical ValueReference
Weight-Average Molecular Weight (Mw)17,000 - 20,000 g/mol nih.govresearchgate.net
Number-Average Molecular Weight (Mn)~13,000 g/mol nih.govresearchgate.net
Inter-day Precision (CV%)< 5% nih.govresearchgate.net

This table summarizes typical molecular weight values for HPMCAS as determined by GPC/SEC with MALLS detection.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the purity of HPMCAS and quantifying its degradation products. researchgate.netacs.orgnih.gov Thermal processes, such as hot-melt extrusion (HME), can induce degradation of HPMCAS, leading to the formation of free acetic acid and succinic acid from the hydrolysis of the acetyl and succinoyl groups. researchgate.netnih.govnih.gov

A reverse-phase HPLC method has been developed to quantify these thermal hydrolytic products without the need for harsh alkaline hydrolysis of the polymer. nih.gov This method allows for the direct analysis of extruded HPMCAS samples. nih.gov Studies have shown that the extent of free acid release is dependent on processing conditions like temperature and screw speed during HME. nih.govnjit.edu For instance, at high extrusion temperatures, the chemical degradation of acetyl and succinoyl moieties can occur. researchgate.net

Furthermore, HPLC coupled with mass spectrometry (LC-MS/MS) is used to identify and characterize degradation products, which is essential for understanding drug-polymer compatibility. acs.org In some cases, the degradation of HPMCAS can lead to the formation of esters with active pharmaceutical ingredients (APIs) that contain hydroxyl groups. nih.gov A high-sensitivity HPLC method with an evaporative light scattering detector (ELSD) has also been developed to quantify HPMCAS in complex dissolution media, which is important for understanding the release mechanisms of amorphous solid dispersions. nih.gov

Table 2: HPLC Methods for HPMCAS Analysis

Analytical TargetHPLC MethodKey FindingsReferences
Purity/Degradation ProductsReverse-Phase HPLCQuantifies free acetic and succinic acid post-HME. nih.gov
Drug-Polymer CompatibilityLC-MS/MSIdentifies degradation pathways and drug-polymer interactions. acs.org
HPMCAS QuantificationHPLC-ELSDHigh-sensitivity quantification in dissolution media. nih.gov
API DegradationHPLC-MSDetects formation of API-succinate esters. nih.gov

This table outlines various HPLC methodologies used for the analysis of HPMCAS purity and degradation.

Solution Rheology of HPMCAS: Viscoelastic Behavior and Chain Conformation

The rheological properties of HPMCAS solutions are critical for processing methods like spray drying and hot-melt extrusion. Solution rheology provides insights into the viscoelastic behavior and chain conformation of the polymer in different solvents.

HPMCAS solutions typically exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. researchgate.netnih.gov This is attributed to the disentanglement and alignment of polymer chains under shear. hpmcsupplier.comshd.org.rs The degree of shear-thinning is influenced by the polymer concentration and molecular weight. hpmcsupplier.com At higher concentrations, increased chain entanglement leads to higher viscosity and more pronounced shear-thinning. hpmcsupplier.comshd.org.rs

The viscoelastic nature of HPMCAS solutions is also important. Under extensional flow, these solutions can exhibit a "beads-on-string" effect, which is characteristic of viscoelastic polymer solutions. researchgate.net The rheological behavior is also dependent on the solvent used. Studies have been conducted to characterize HPMCAS solutions in various solvents like acetone and methanol to understand the impact of solvent choice on spray-dried dispersions. montana.edu The critical concentrations of overlap and entanglement, where polymer chains begin to interact and entangle, are key parameters determined from rheological measurements. montana.edu

Table 3: Rheological Properties of HPMCAS Solutions

PropertyObservationSignificanceReferences
Shear ViscosityShear-thinning behaviorImportant for processing (e.g., pumping, spraying). researchgate.netnih.gov
ViscoelasticityExhibits viscoelastic character, "beads-on-string" effectInfluences droplet formation in spray drying. researchgate.net
Chain ConformationEntanglement and alignment under shearExplains shear-thinning and thixotropic behavior. hpmcsupplier.comshd.org.rs
Solvent EffectsRheological properties vary with solventCritical for optimizing formulation and processing. montana.edu

This table summarizes the key rheological characteristics of HPMCAS solutions.

Thermal Analysis Techniques for Phase Behavior and Transitions

Thermal analysis techniques are indispensable for characterizing the phase behavior, transitions, and thermal stability of HPMCAS.

Differential Scanning Calorimetry (DSC) for Glass Transition and Enthalpic Relaxation Studies

Differential Scanning Calorimetry (DSC) is a primary technique for determining the glass transition temperature (Tg) of HPMCAS. The Tg is a critical parameter as it relates to the physical stability of amorphous solid dispersions. HPMCAS is primarily an amorphous polymer with a Tg reported to be around 120°C. researchgate.netresearchgate.netdoi.org The exact value can be influenced by the grade of the polymer, which differs in the ratio of acetyl and succinoyl substitutions. rsc.org

DSC is also used to study enthalpic relaxation, which is the process of structural relaxation that occurs in glassy materials when they are aged below their Tg. rsc.orgnih.gov These studies provide insights into the molecular mobility of the polymer in the glassy state. nih.govresearchgate.net The rate and extent of enthalpy recovery can be monitored by DSC, and the data can be fitted to models like the Kohlrausch-Williams-Watts (KWW) equation to quantify the relaxation behavior. nih.gov Such studies have revealed that HPMCAS exhibits conventional physical aging behavior when annealed near its Tg. rsc.org

Table 4: DSC Data for HPMCAS

ParameterTypical Value/ObservationSignificanceReferences
Glass Transition Temperature (Tg)~120°CKey indicator of physical stability of amorphous systems. researchgate.netresearchgate.netdoi.org
Enthalpic RelaxationObserved upon aging below TgProvides information on molecular mobility and physical aging. rsc.orgnih.gov
Drug-Polymer MiscibilitySingle Tg in amorphous solid dispersionsIndicates homogeneous mixing of drug and polymer. nih.gov

This table presents key thermal transition data for HPMCAS obtained from DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability Mechanism Research

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of HPMCAS by measuring its mass loss as a function of temperature. TGA helps to determine the onset temperature of degradation. For HPMCAS, the degradation temperature is reported to be in the range of approximately 258°C to 276°C. researchgate.net

TGA studies have been used to establish the maximum processing temperatures for techniques like HME. rsc.org Isothermal TGA experiments can provide more detailed information on degradation kinetics at specific temperatures. rsc.org It has been noted that TGA mass loss should be considered an approximate indicator of degradation, and the actual loss of potency or chemical integrity may be higher, necessitating complementary techniques like HPLC. researchgate.net The degradation mechanism of HPMCAS involves the scission of the acetyl and succinoyl groups. researchgate.net

Table 5: TGA Data for HPMCAS

ParameterTypical Value/ObservationSignificanceReferences
Onset of Degradation~258-276°CDefines the upper limit for thermal processing. researchgate.net
Thermal StabilityNegligible mass loss below ~200°CConfirms suitability for HME within a certain temperature window. researchgate.netrsc.org

This table summarizes the thermal stability data for HPMCAS as determined by TGA.

Modulated Differential Scanning Calorimetry (MDSC) for Reversible and Irreversible Transitions

Modulated Differential Scanning Calorimetry (MDSC) is an advanced thermal analysis technique that separates the total heat flow signal from a DSC experiment into its reversing (heat capacity related) and non-reversing (kinetic) components. This separation provides clearer insights into complex thermal events.

MDSC is particularly useful for studying the glass transition of HPMCAS, as it can detect small changes in heat capacity with greater clarity compared to conventional DSC. nih.gov The reversing heat flow signal clearly shows the step change associated with the Tg, while the non-reversing signal can reveal kinetic events like enthalpic relaxation or crystallization. core.ac.uksemanticscholar.org For example, in studies of HPMC, MDSC has been shown to provide a clearer view of the glass transition at around 162°C. nih.gov The technique is also valuable for characterizing amorphous solid dispersions, where it can help to distinguish between the glass transition and other thermal events like drug crystallization. core.ac.uk The experimental parameters, such as modulation amplitude and underlying heating rate, can be optimized to improve the signal-to-noise ratio and the accuracy of the measurements. nih.gov

Table 6: MDSC Applications for HPMCAS Systems

ApplicationKey AdvantageFindingReferences
Glass Transition AnalysisEnhanced clarity and sensitivityClearer detection of Tg compared to conventional DSC. nih.govsemanticscholar.org
Amorphous Solid DispersionsSeparation of thermal eventsDistinguishes between reversible (Tg) and irreversible (crystallization, relaxation) events. core.ac.uk

This table highlights the utility of MDSC in the thermal analysis of HPMCAS.

Morphological and Microstructural Characterization

The morphology and internal structure of HPMCAS, particularly in the form of spray-dried dispersions (SDDs), significantly influence its performance. Various microscopy and diffraction techniques are employed to elucidate these characteristics at both micro and nano scales.

Scanning Electron Microscopy (SEM) is a fundamental tool for visualizing the size, shape, and surface topography of HPMCAS particles and their formulations. acs.orgacs.org In the context of spray-dried dispersions, SEM reveals critical information about particle morphology, which can be controlled by adjusting spray-drying process parameters such as inlet and outlet temperatures, and the flow rates of the spray solution and drying gas. acs.org

Typically, SEM images of HPMCAS-based SDDs show spherical particles. innovareacademics.in However, the surface can range from smooth to collapsed or wrinkled, a result of the rapid solvent evaporation during the spray-drying process. acs.orginnovareacademics.in For instance, SEM has been used to observe the collapsed and spherical shape of fenofibrate-HPMCAS solid dispersions. innovareacademics.in The internal structure can also be inferred from SEM micrographs of cross-sectioned particles, providing qualitative information about porosity and density. tudelft.nl

Key Research Findings from SEM Analysis:

Particle Size and Shape: SEM analysis of various HPMCAS solid dispersions confirms the formation of spherical or somewhat spherical microparticles. innovareacademics.inncsu.edu The particle size can be tuned by altering process conditions. drug-dev.com

Surface Morphology: The surfaces of HPMCAS particles can appear smooth, grainy, or wrinkled depending on the formulation and processing. ncsu.edu For example, in one study, HPMCAS-celecoxib microparticles produced by electrospraying were analyzed by SEM, revealing details of their morphology. nih.gov

Internal Structure: While primarily a surface technique, SEM of fractured or cross-sectioned particles can provide qualitative insights into the internal porosity and structure. tudelft.nlcore.ac.uk

Table 1: SEM Findings on HPMCAS Particle Morphology
HPMCAS SystemObserved MorphologyReference
Fenofibrate-HPMCAS Solid DispersionCollapsed and spherical particles innovareacademics.in
Celecoxib-HPMCAS MicroparticlesMicroparticles with specific surface features nih.gov
Aprepitant-HPMCAS-LF Solid DispersionAmorphous structure bohrium.com
Griseofulvin-HPMCAS Solid DispersionInvestigation of particle morphology core.ac.uk

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the characterization of nanoscale features within HPMCAS systems. acs.orgnih.gov A crucial application of TEM is the detection of very low levels of crystallinity in what are intended to be amorphous solid dispersions. acs.orgnih.gov This is critical as even minute amounts of crystalline drug can negatively impact the dissolution performance of the formulation. acs.org

TEM provides both real-space images and electron diffraction patterns. The diffraction patterns can unambiguously identify crystalline material. acs.orgnih.gov Studies have shown that TEM can detect drug crystallites in HPMCAS-based solid dispersions at levels below the detection limit of conventional techniques like X-ray diffraction. acs.orgnih.gov

Key Research Findings from TEM Analysis:

Detection of Nanocrystals: TEM has been successfully used to identify griseofulvin crystals in spray-dried HPMCAS solid dispersions, even at very low concentrations (e.g., ~3 vol%) that are not detectable by laboratory-scale WAXS. acs.orgnih.gov

Nanoscale Homogeneity: TEM analysis can assess the nanoscale distribution of the drug within the HPMCAS matrix, providing evidence for the homogeneity of the amorphous dispersion. acs.org

In Situ Crystallization Studies: TEM has been utilized to observe the in situ growth of drug crystals within an HPMCAS solid dispersion sample, offering insights into the physical stability of the formulation. acs.orgnih.gov

Table 2: TEM Applications in HPMCAS Systems
HPMCAS SystemTEM ApplicationKey FindingReference
Griseofulvin/HPMCASCrystallinity evaluationDetected GF crystals at levels below the WAXS detection limit. acs.orgnih.gov
Felodipine/PVP-VA (comparative)Identification of residual crystallinityIdentified FEL crystals at the edges of milled particles. acs.org
Griseofulvin/HPMCASIn situ crystal growthObserved the growth of GF crystals in a TEM sample. acs.org

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography of HPMCAS films and particles at the nanoscale. researchgate.netpageplace.de It provides three-dimensional images of the surface, revealing features with high resolution. Beyond topography, AFM can also probe nanoscale mechanical properties like adhesion and viscoelasticity, which can be correlated with the interactions between HPMCAS and a dispersed drug. researchgate.net

AFM is particularly useful for studying phase separation in amorphous solid dispersions. core.ac.uk By imaging the surface of a drug-HPMCAS film over time or under stress conditions (e.g., high humidity), the emergence of drug-rich domains can be visualized, providing insights into the physical stability of the formulation. nih.gov

Key Research Findings from AFM Analysis:

Surface Roughness and Morphology: AFM can quantify the surface roughness of HPMCAS-based systems and reveal morphological differences between various formulations. nih.gov

Phase Separation Detection: AFM has been used to visualize moisture-induced phase separation in drug-polymer dispersions, identifying the formation of drug-rich domains as small as 100 nm. core.ac.uk

Miscibility Assessment: By observing the surface topography and phase contrast, AFM can help assess the miscibility of a drug with HPMCAS at different drug loadings. researchgate.net For example, studies have observed phase separation in telaprevir/HPMCAS systems at drug loadings higher than ~30-40%. researchgate.net

X-ray Diffraction (XRD), specifically Powder X-ray Diffraction (PXRD), is the primary and most common technique for assessing the solid-state form of HPMCAS and its solid dispersions. acs.orgnih.gov Crystalline materials produce sharp, characteristic diffraction peaks, while amorphous materials, like HPMCAS itself, exhibit a broad, featureless halo in their XRD patterns. researchgate.netnih.gov

In the context of HPMCAS-based amorphous solid dispersions, the absence of sharp peaks corresponding to the crystalline drug is taken as evidence of its complete conversion to the amorphous state within the polymer matrix. rsc.orginnovareacademics.in This is a critical quality attribute, as the goal of these formulations is to maintain the drug in its higher-energy, more soluble amorphous form. mdpi.com

Key Research Findings from XRD Analysis:

Confirmation of Amorphous State: Numerous studies use XRD to confirm the amorphous nature of drugs in HPMCAS solid dispersions, indicated by the disappearance of crystalline drug peaks. rsc.orginnovareacademics.innih.gov

Stability Assessment: XRD is employed in stability studies to monitor for any recrystallization of the drug over time under various storage conditions (e.g., high temperature and humidity). nih.gov

Grade Characterization: Different grades of HPMCAS exhibit amorphous halos in their XRD patterns, confirming their non-crystalline nature. rsc.org

Table 3: Representative XRD Findings for HPMCAS Systems
SystemXRD ObservationConclusionReference
Pure HPMCAS (various grades)Broad, featureless haloPolymer is amorphous. rsc.orgnih.gov
Abiraterone Acetate/HPMCAS SDDAbsence of drug-specific peaks present in the pure drugDrug is converted to an amorphous form in the dispersion. rsc.org
Fenofibrate/HPMCAS Solid DispersionDisappearance of sharp peaks of crystalline fenofibrateMolecular dispersion and amorphous transformation of the drug. innovareacademics.in
Indomethacin (B1671933)/HPMCAS-MX Solid DispersionInhibition of crystallization peaks after storage at 60 °CHPMCAS inhibits drug recrystallization. mdpi.com

Surface Analysis and Sorption Techniques

The surface properties of HPMCAS particles are critical for their interaction with aqueous media and for the dissolution performance of the drug. Surface-sensitive techniques provide detailed information about the elemental and chemical composition of the outermost layers of the material.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. nih.govthermofisher.com This makes it an invaluable tool for analyzing the surface chemistry of HPMCAS solid dispersions.

XPS can be used to determine if the drug is enriched or depleted at the surface of the particles compared to the bulk composition. scienceopen.com This is achieved by identifying elements that are unique to the drug and not present in the HPMCAS polymer. nih.gov For example, in a study of celecoxib-loaded HPMCAS microparticles, the fluorine and sulfur atoms of celecoxib (B62257) were used to quantify the drug concentration on the particle surface. nih.gov

Key Research Findings from XPS Analysis:

Dynamic Vapor Sorption (DVS) for Moisture Sorption Kinetics and Equilibrium

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature. This methodology is crucial for characterizing this compound (HPMCAS), as the interaction between the polymer and water vapor significantly influences its physical properties and performance, particularly its ability to stabilize amorphous solid dispersions (ASDs). acs.orgardena.com DVS analysis provides critical insights into both the equilibrium moisture content and the kinetics of the sorption and desorption processes.

The DVS experiment involves placing a small quantity of the HPMCAS sample, typically between 5 and 25 mg, on a highly sensitive microbalance within a sealed, temperature-controlled chamber. acs.orgacs.org Dry nitrogen or air is first passed over the sample to establish its dry mass. Subsequently, the relative humidity is increased stepwise, and the change in the sample's mass is monitored over time until equilibrium is reached at each step. aiche.org Equilibrium is typically defined as the point where the rate of mass change falls below a specified threshold, such as 0.002% per minute. ardena.comacs.org A full sorption/desorption cycle is performed by incrementally increasing the RH to a high level (e.g., 90-95%) and then incrementally decreasing it back to 0%. aiche.org

Moisture Sorption Equilibrium

The equilibrium moisture content of HPMCAS at different RH levels is a key parameter that reflects its hygroscopicity. The data collected from a DVS experiment is used to construct a moisture sorption isotherm, which plots the equilibrium moisture content (as a percentage of dry mass) against the water activity (a_w) or relative humidity at a constant temperature. uri.edu

HPMCAS is known for its relative hydrophobicity compared to other polymers used in ASDs. acs.org This characteristic results in significantly less water absorption. For instance, at 25°C and 75% RH, the M-grade of HPMCAS absorbs approximately 6% water by weight. acs.org This is substantially lower than the water uptake of Hydroxypropyl Methylcellulose (HPMC), which absorbs around 10%, and Polyvinylpyrrolidone (PVP), which absorbs about 23% under the same conditions. acs.org The sorption isotherm for cellulosic polymers like HPMCAS typically exhibits a sigmoidal (Type II) shape. uri.edu

The moisture uptake directly plasticizes the polymer, leading to a decrease in its glass transition temperature (T_g). acs.org Under dry conditions, HPMCAS has a T_g of approximately 120°C. As it absorbs water, the T_g is reduced. However, due to its low hygroscopicity, the T_g of HPMCAS remains relatively high, staying above 70°C even when equilibrated at 75% RH. acs.org This property is fundamental to its success as a stabilizer for amorphous drugs, as it helps to maintain the high viscosity of the polymer matrix, thereby limiting drug mobility and inhibiting crystallization. acs.org

Table 1: Equilibrium Moisture Uptake and Glass Transition Temperature (T_g) of HPMCAS and Other Polymers at 25°C
PolymerWater Uptake at 75% RH (% w/w)T_g at 0% RH (°C)T_g at 75% RH (°C)
HPMCAS-M~6 acs.org~120 acs.org>70 acs.org
HPMC~10 acs.org--
PVP~23 acs.org--

Moisture Sorption Kinetics

Beyond equilibrium data, DVS provides valuable information on the kinetics of water sorption and desorption, which relates to the rate at which the polymer absorbs or loses moisture. This is critical for understanding how HPMCAS-based systems will behave during manufacturing processes, packaging, and storage where environmental humidity may fluctuate.

The kinetic data is used to determine the diffusion coefficient (D) of water within the polymer matrix. nih.govresearchgate.net The rate of water transport can be influenced by several factors, including the polymer's free volume, the degree of substitution, and the presence of different functional groups. researchgate.netnih.gov The kinetics of moisture sorption and desorption in HPMCAS are often described as non-Fickian, meaning the rate of diffusion is not constant but is affected by changes in the polymer structure, such as swelling and relaxation of polymer chains, as moisture content increases. ucl.ac.uk

Studies have shown that the stress induced by moisture sorption can impact diffusivity. For glassy polymers like HPMC, a significant increase in moisture diffusivity is observed above a certain moisture content (e.g., >6%), which correlates with stress-relaxation and swelling of the polymer film. nih.govnih.gov This swelling adds to the free volume, facilitating faster water molecule movement. nih.gov

DVS has also been employed to study the sorption of organic solvent vapors, such as methanol and acetone, in HPMCAS. aiche.org This is relevant for assessing the removal of residual solvents after spray drying. Research has indicated that for HPMCAS, methanol vapor has a higher diffusion coefficient compared to acetone vapor, suggesting it can be removed more readily. aiche.org

Table 2: Typical DVS Experimental Parameters for HPMCAS Analysis
ParameterTypical Value/RangeReference
Sample Mass5 - 25 mg acs.orgacs.org
Temperature25 °C acs.orgaiche.org
RH Step Size10% acs.orgaiche.org
Equilibrium Criterion (dm/dt)< 0.002 %/min ardena.com
Maximum Equilibration Time per Step6 hours ardena.com

Fundamental Polymer Science and Intermolecular Interactions of Hpmcas

Polymer-Drug/Small Molecule Interactions

Hydrogen bonding is a critical mechanism for drug-polymer interaction in amorphous solid dispersions (ASDs), contributing to the stabilization of the amorphous drug within the polymer matrix. nih.govresearchgate.net Fourier-transform infrared (FTIR) spectroscopy is a primary tool for identifying these interactions by detecting shifts in the vibrational frequencies of functional groups involved in H-bonding. nih.govacs.org

HPMCAS possesses multiple hydrogen bond acceptor sites, such as the oxygen atoms in its carbonyl (C=O) groups (from the acetate (B1210297) and succinate (B1194679) substituents) and ether linkages, as well as hydrogen bond donor sites in its hydroxyl (-OH) groups. nih.gov When HPMCAS forms hydrogen bonds with a drug, characteristic changes in the FTIR spectrum are observed. For example, studies with griseofulvin (B1672149) showed a broadening and shift to a lower frequency of the drug's carbonyl peak, indicating that it formed a hydrogen bond with the hydroxyl group of HPMCAS. nih.govresearchgate.net Similarly, in dispersions with nifedipine (B1678770) and efavirenz (B1671121), the N-H stretching peak of the drug was observed to shift or broaden, signifying its involvement as a hydrogen bond donor to the polymer. nih.gov The succinate substituent of HPMCAS can form molecular interactions with both the carbonyl and -NH2 groups of carbamazepine (B1668303), disrupting drug-drug interactions and stabilizing the amorphous form. researchgate.net

Hydrophobic interactions between the less polar regions of the HPMCAS polymer and a hydrophobic drug are a key factor in inhibiting drug crystallization and maintaining supersaturation in aqueous environments. nih.govresearchgate.netd-nb.info The more hydrophobic acetyl groups on the HPMCAS backbone are particularly important for these interactions. nih.gov The effectiveness of HPMCAS in preventing drug precipitation from a supersaturated solution is often dependent on these hydrophobic interactions. nih.gov For some drugs, such as piperine, grades of HPMCAS with lower carboxyl content (making them more hydrophobic) have shown a stronger ability to inhibit crystallization, which is attributed to these strong hydrophobic interactions. rsc.org

HPMCAS is an anionic polymer due to the presence of succinoyl groups, which contain carboxylic acid functionalities. nih.govnsf.gov These groups are ionized (negatively charged) at pH values above the polymer's pKa, making HPMCAS a pH-responsive polyelectrolyte. researchgate.netresearchgate.netnih.gov This characteristic allows for electrostatic interactions with positively charged (cationic) drug molecules. nsf.govresearchgate.net

The formation of these ionic interactions is highly dependent on the pH of the surrounding medium, which dictates the ionization state of both the polymer and the drug. nsf.govnih.gov For weakly basic drugs, as the pH increases, the drug becomes less ionized while the HPMCAS becomes more ionized. nsf.gov Studies have shown that lipophilic cationic drugs can form insoluble complexes with HPMCAS through these electrostatic interactions. nsf.govnih.govpharmaexcipients.com This complexation can be significant; at a 1:1 molar ratio of a cationic drug to the carboxylic acid groups on HPMCAS, over 90% of the polymer can form an insoluble precipitate. nsf.gov This pH-dependent complex formation can negatively impact the performance of an amorphous solid dispersion, leading to poor release of the drug, particularly at a pH where the drug is ionized. nsf.govnih.govpharmaexcipients.com

Molecular Recognition and Supramolecular Assembly Principles

The efficacy of Hypromellose Acetate Succinate (HPMCAS) in pharmaceutical formulations is deeply rooted in the principles of molecular recognition and supramolecular assembly. At its core, HPMCAS is a cellulose (B213188) derivative functionalized with methoxy (B1213986), hydroxypropyl, acetyl, and succinoyl groups. acs.org This complex architecture allows for a variety of intermolecular interactions, which are crucial for its function. acs.orgresearchgate.net

Molecular recognition by HPMCAS is primarily driven by a combination of hydrogen bonding and hydrophobic interactions. researchgate.netnih.gov The hydroxyl and succinoyl groups can act as hydrogen bond donors and acceptors, enabling specific interactions with active pharmaceutical ingredients (APIs) that possess complementary functional groups. researchgate.netnih.gov For instance, studies using nuclear magnetic resonance (NMR) spectroscopy have shown that the molecular mobility of drugs like carbamazepine is significantly suppressed in the presence of HPMCAS, indicating strong intermolecular interactions. researchgate.netacs.org These interactions are not merely general associations; they can be highly specific, with the aromatic parts of a drug molecule interacting more strongly with the polymer than other parts. acs.org This selective interaction disrupts the self-association of drug molecules, a critical first step in preventing crystallization. researchgate.netnih.gov

These specific molecular recognition events lead to the formation of larger, organized supramolecular assemblies. beilstein-journals.org When an amorphous solid dispersion (ASD) containing HPMCAS is introduced to an aqueous environment, the polymer helps to maintain the drug in a supersaturated state. nih.gov It is hypothesized that HPMCAS can form colloidal phases or nanostructures that encapsulate or associate with drug molecules, preventing them from aggregating and crystallizing. mdpi.comresearchgate.net The amphiphilic nature of HPMCAS, with both hydrophobic (acetyl, methoxy groups) and hydrophilic/ionizable (succinoyl, hydroxyl groups) regions, is key to this process. researchgate.net These interactions are fundamental to the "parachute effect," where HPMCAS kinetically traps the drug in a high-energy amorphous state, preventing its precipitation from a supersaturated solution. nih.gov The ability to tailor these interactions by selecting different HPMCAS grades with varying ratios of acetyl and succinoyl groups allows for the rational design of excipients for specific drugs. pharmaexcipients.com

Amorphous State Stabilization Mechanisms by HPMCAS

HPMCAS is a leading polymer for stabilizing amorphous forms of poorly soluble drugs in amorphous solid dispersions (ASDs). nih.gov The amorphous state, characterized by higher free energy compared to the crystalline state, offers enhanced solubility but is thermodynamically unstable and prone to recrystallization. nih.govpurdue.eduresearchgate.net HPMCAS stabilizes this state through a combination of mechanisms that address both the thermodynamic driving forces and the kinetic barriers to crystallization.

Anti-Plasticization Effects and Glass Transition Temperature Modulation

The glass transition temperature (Tg) is a critical parameter for the stability of an amorphous solid dispersion. It represents the temperature at which the amorphous solid transitions from a rigid glassy state to a more mobile, rubbery state. purdue.edu Storing an ASD well below its Tg is crucial for stability, as molecular mobility is significantly restricted in the glassy state, thereby hindering the processes of nucleation and crystal growth. nih.govpharmaexcipients.com

Polymers typically act as plasticizers when mixed with a drug, leading to a Tg of the mixture that is between the Tgs of the individual components. However, HPMCAS can exhibit an anti-plasticization effect, where its addition increases the Tg of the dispersion beyond what would be predicted by simple mixing rules like the Gordon-Taylor equation. researchgate.netmdpi.commdpi.com This phenomenon is generally observed at higher polymer concentrations. researchgate.netmdpi.com For example, in a study with indomethacin (B1671933), HPMCAS concentrations of 10-30% did not act as an anti-plasticizer, but concentrations greater than 40% caused a significant increase in the Tg of the solid dispersion. researchgate.netmdpi.com This effect is attributed to strong, specific drug-polymer interactions, such as hydrogen bonding, which reduce the free volume and restrict the segmental mobility of the polymer chains more effectively than the drug-drug or polymer-polymer interactions they replace. mdpi.comnih.gov This reduction in molecular mobility contributes significantly to the physical stability of the amorphous drug. researchgate.netmdpi.com

Table 1: Glass Transition Temperature (Tg) of Indomethacin (IMC) and HPMCAS-MX Solid Dispersions

Composition (IMC:MX wt/wt)Experimental Tg (°C)
100:0 (Pure IMC)48.7 ± 0.5
90:1048.3 ± 0.1
70:3047.8 ± 0.3
60:4049.7 ± 0.3
50:5070.3 ± 5.1
40:6081.9 ± 4.8
10:90104.3 ± 0.5
0:100 (Pure MX)108.4 ± 0.3

Data adapted from a study on an experimental grade of HPMCAS (HPMCAS-MX) and Indomethacin, demonstrating the anti-plasticization effect at higher polymer concentrations (>40%). mdpi.com

Kinetic and Thermodynamic Aspects of Amorphous Drug Stabilization

The stability of an amorphous drug within a polymer matrix is governed by both thermodynamic and kinetic factors. gsconlinepress.com Thermodynamics dictates the driving force for crystallization, which is related to the difference in free energy between the amorphous and crystalline states, while kinetics determines the rate at which crystallization occurs. pharmaexcipients.comresearchgate.net

In these cases, physical stability is primarily dictated by kinetics. pharmaexcipients.comresearchgate.net HPMCAS provides kinetic stability by creating a high-energy barrier that slows the rate of crystallization. The main kinetic contributions are:

Reduced Molecular Mobility: By forming a high Tg matrix and through specific interactions, HPMCAS severely restricts the translational and rotational movement of the drug molecules. researchgate.netpharmaexcipients.com This immobilization prevents the molecules from arranging themselves into an ordered crystal lattice.

Increased Nucleation Barrier: The formation of a stable crystal nucleus is a critical step in crystallization. HPMCAS interferes with this process, increasing the energy barrier for nucleation. mdpi.com

Studies have shown that for many HPMCAS-based ASDs, kinetics, rather than thermodynamics, dictates the physical stability during storage. pharmaexcipients.comresearchgate.net Even when the drug load is well above the thermodynamic solubility, the dispersion can remain physically stable for extended periods due to the kinetic inhibition provided by the polymer. pharmaexcipients.comresearchgate.net

Mechanisms of Recrystallization Inhibition by HPMCAS

HPMCAS is a highly effective crystallization inhibitor, employing several mechanisms to prevent or retard the conversion of the amorphous drug to its crystalline form, both in the solid state and in solution. nih.govnih.govpharmaexcipients.com

The primary mechanisms of recrystallization inhibition include:

Inhibition of Nucleation and Crystal Growth: HPMCAS can inhibit both the formation of new crystal nuclei and the growth of existing ones. rsc.org This is achieved by reducing molecular mobility, as discussed previously, and by interfering at the molecular level. The inhibition ability of different grades of HPMCAS can vary, with more hydrophobic grades sometimes showing stronger inhibition for certain drugs due to favorable hydrophobic interactions. researchgate.netrsc.org

Steric Hindrance: The bulky and complex structure of the HPMCAS polymer provides a significant steric barrier. rsc.org It can physically block drug molecules from diffusing and attaching to a growing crystal lattice. Studies have shown that HPMCAS, with its larger steric hindrance, can be more effective at preventing the assembly of drug molecules than other polymers. rsc.org

Surface Adsorption: HPMCAS can adsorb onto the surface of any crystal nuclei that may form. researchgate.net This adsorption alters the crystal-liquid interfacial energy, making further growth of the crystal energetically unfavorable.

Specific Drug-Polymer Interactions: As established, strong intermolecular interactions like hydrogen bonding between the drug and HPMCAS disrupt the drug-drug interactions necessary for forming a crystal lattice. researchgate.netresearchgate.net By engaging the drug's functional groups, HPMCAS effectively "masks" them from participating in crystallization. NMR studies have confirmed that these interactions suppress drug mobility, which is directly linked to crystallization inhibition. researchgate.netacs.org

These mechanisms collectively contribute to the "parachute effect," where HPMCAS maintains drug supersaturation in solution by preventing precipitation, a critical factor for in vivo performance. nih.govrsc.org

Phase Behavior and Miscibility in HPMCAS-Containing Blends

The physical stability and performance of an amorphous solid dispersion are critically dependent on the miscibility of the drug and the polymer. mdpi.com An immiscible system will tend to undergo phase separation, leading to the formation of drug-rich domains where crystallization can occur much more rapidly. nih.gov Therefore, understanding and predicting the phase behavior of HPMCAS-API blends is essential for successful formulation development.

Phase Diagrams and Prediction of Miscibility with Active Pharmaceutical Ingredients (APIs)

A temperature-composition phase diagram is a powerful tool for visualizing the physical stability of an ASD. acs.orgresearchgate.net It maps the different phases (e.g., single-phase miscible, two-phase immiscible) of a drug-polymer blend as a function of temperature and composition (drug weight fraction). acs.orgacs.org The diagram typically includes a binodal curve, which separates the one-phase region from the two-phase metastable region, and a spinodal curve, which delineates the metastable from the unstable region. acs.org Formulations that lie within the single-phase region are thermodynamically stable against phase separation. acs.org

Predicting this phase behavior is crucial. Several thermodynamic models are used to calculate miscibility and construct theoretical phase diagrams.

Flory-Huggins Theory: This is a classical model used to describe the thermodynamics of polymer solutions. mdpi.comverisimlife.com The key parameter is the Flory-Huggins interaction parameter (χ), which quantifies the interaction energy between the drug and the polymer. acs.orgnih.gov A lower χ value indicates a more favorable interaction and better miscibility. The Gibbs free energy of mixing (ΔGmix) can be calculated using this theory; a negative value indicates that mixing is spontaneous and the system is miscible. acs.orgmdpi.com The χ parameter can be determined experimentally from melting point depression data or estimated using solubility parameters. acs.orgresearchgate.net

Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT): This is a more advanced equation of state that can provide a more accurate prediction of the phase behavior, especially for complex systems involving hydrogen bonding and different molecular shapes. nih.govnih.gov PC-SAFT has been successfully used to predict unwanted phase separation during the manufacturing process of HPMCAS-based ASDs. nih.gov

These predictive models, validated by experimental data from techniques like Differential Scanning Calorimetry (DSC), allow formulators to identify the maximum drug loading that can be achieved while maintaining a single-phase, miscible system, thereby ensuring long-term physical stability. acs.orgacs.orgnih.gov For example, a phase diagram for a compound in HPMCAS showed a solubility of about 15-18 wt% in the pharmaceutically relevant temperature range, providing a clear guideline for stable formulation development. acs.org

Table 2: Predicted Miscibility of APIs in HPMCAS Based on Flory-Huggins (χ) and Solubility (δ) Parameters

APIAPI LogPHPMCAS GradePredicted Miscibility (Δδ < 7)Predicted Miscibility (χ)
Fenofibrate5.25LGMiscibleMiscible
Fenofibrate5.25MGMiscibleMiscible
Fenofibrate5.25HGMiscibleMiscible
Itraconazole (B105839)5.66LGImmiscibleImmiscible
Itraconazole5.66MGImmiscibleImmiscible
Itraconazole5.66HGImmiscibleImmiscible
Efavirenz4.6LGMiscibleMiscible
Efavirenz4.6MGMiscibleMiscible
Efavirenz4.6HGMiscibleMiscible

Data adapted from a study predicting the miscibility of various drugs with different grades of HPMCAS. researchgate.net The predictions from both the solubility parameter difference (Δδ) and the Flory-Huggins interaction parameter (χ) were in agreement.

Molecular Simulations of Phase Separation and Homogeneity

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the molecular-level interactions that govern the performance of HPMCAS in amorphous solid dispersions (ASDs). These simulations provide critical insights into the phase behavior and homogeneity of drug-polymer mixtures, which are essential for maintaining drug stability and enhancing bioavailability.

Coarse-grained (CG) MD simulations have been employed to model HPMCAS and drug molecules in an implicit water environment. aiche.org These simulations are particularly useful for studying long-chain polymers and their interactions. aiche.org By parameterizing the CG model with data from more detailed atomistic simulations of HPMCAS oligomers, researchers can investigate how structural variables like molecular weight and substituent patterns influence the polymer's performance as a drug carrier. aiche.org For instance, simulations have shown that the conformation and structure of the polymer-drug complex are affected by the type of monomer substitution (e.g., methyl, hydroxypropyl, acetate), the concentration of the polymer, and the length of the polymer chain. aiche.org One key finding is that bulky hydroxypropyl groups can lead to a more loosely packed polymer matrix, which facilitates easier diffusion of drug molecules through it. aiche.org

Atomistic MD simulations provide a higher resolution view of these systems, exploring the effects of polymers and ions on drug-drug interactions and aggregation. nih.gov These simulations have revealed specific interactions, such as hydrogen bonding between a drug molecule (celecoxib) and the hydroxyl groups of HPMCAS, which contribute to the miscibility of the components. nih.gov The homogeneity of an ASD, where the amorphous drug is molecularly dispersed within the HPMCAS matrix, is often characterized by the presence of a single glass transition temperature (Tg) that is intermediate between the Tg of the pure amorphous drug and the pure polymer. acs.org This indicates the formation of a single, homogeneous drug/polymer phase. acs.org

Simulations also play a crucial role in understanding phase separation. Upon introduction to an aqueous medium, ASDs can undergo liquid-liquid phase separation (LLPS), leading to the formation of drug-rich colloids. nih.govacs.org This phenomenon is influenced by the HPMCAS grade, specifically the balance between acetyl and succinoyl groups, which dictates the strength of interactions with both the hydrophobic drug and the aqueous environment. nih.govacs.org The deprotonation of succinate groups at intestinal pH can cause the polymer-drug complex to swell, facilitating the release of drug molecules. aiche.org Understanding these phase behaviors through simulation provides valuable insights for optimizing HPMCAS composition to enhance drug delivery. aiche.org

Summary of Molecular Dynamics Simulation Findings for HPMCAS

Simulation TypeSystem StudiedKey FindingsReference
Coarse-Grained (CG) MDHPMCAS and Phenytoin (B1677684)Polymer-drug complex structure is affected by monomer substitution, polymer loading, and polymer length. Bulky hydroxypropyl groups result in a more loosely packed matrix. aiche.org
CG-MDHPMCAS CopolymerSwelling of the polymer-drug complex occurs when succinate groups switch from protonated to deprotonated state, facilitating drug release. aiche.org
Atomistic MDCelecoxib-K-HPMCASObserved hydrogen-bonding interaction between the drug's sulfonamide group and HPMCAS hydroxyl groups. nih.gov
Experimental (Tg Measurement)Amorphous Drug / HPMCAS SDDA single Tg intermediate between that of the pure drug and polymer indicates a homogeneous solid solution. acs.org
Experimental (Dissolution)Itraconazole:HPMCAS ASDsIn intestinal media, rapid polymer dissolution promotes immediate drug release, leading to liquid-liquid phase separation (LLPS) and the formation of drug-rich colloids. nih.govacs.org

Swelling and Dissolution Kinetics of HPMCAS Matrices

Hydration and Gel Layer Formation Mechanisms

The process of hydration and subsequent gel layer formation is fundamental to the function of HPMCAS as a matrix for controlled drug delivery. When an HPMCAS matrix comes into contact with an aqueous medium, the polymer on the surface rapidly hydrates, leading to a transformation from a glassy state to a rubbery, swollen gel. mdpi.comresearchgate.net This gel layer acts as a physical barrier that controls the ingress of water and the egress of the drug. mdpi.com

Molecular dynamics simulations have further elucidated the interaction between HPMCAS and water. These models show that as water content increases, the polymer matrix swells, indicated by a decrease in density. nih.govacs.org For example, simulated amorphous HPMCAS showed a density decrease from 1.295 g/cm³ at 0.7% w/w water to 1.276 g/cm³ at 13.2% w/w water. nih.govacs.org This water acts as a plasticizer, increasing polymer mobility and reducing the glass transition temperature (Tg). nih.govacs.org At low water content, water molecules are mostly isolated, but as hydration increases, they form clusters or strands within the polymer matrix. nih.govacs.org This water uptake and swelling are critical, as they facilitate the intimate contact between the polymer and mucosal tissues necessary for mucoadhesion. ijpsonline.com

Effect of Water Content on Simulated Amorphous HPMCAS Properties

Water Content (% w/w)Simulated Density (g/cm³)Change in TgApparent Water Diffusivity (cm²/s)Reference
0.71.295Reduced by ~81 K from 0.7% to 13.2%1.1 x 10-9 nih.govacs.org
5.71.287N/A
13.21.2767.0 x 10-8 nih.govacs.org

Role of HPMCAS in Modulating Drug Release via Diffusion and Erosion

Diffusion: Once the gel layer is formed, the drug dissolved within the matrix can diffuse through the aqueous channels of this swollen network. bioline.org.br For highly water-soluble drugs, diffusion is often the primary release mechanism. mdpi.combioline.org.br The rate of diffusion is dependent on the properties of the gel layer, such as its thickness and tortuosity, which are in turn influenced by the HPMC/HPMCAS content and viscosity grade. mdpi.comnih.gov The polymer concentration within the gel layer modulates drug diffusivity. nih.gov Mathematical models based on Fick's second law of diffusion are often used to describe this process, taking into account factors like the concentration-dependent diffusivity of the drug and matrix swelling. nih.gov

Erosion: As the outermost layers of the polymer matrix become fully hydrated, they begin to dissolve and erode into the bulk medium. researchgate.net This process of matrix erosion also contributes significantly to drug release, particularly for poorly water-soluble drugs. mdpi.com The erosion rate is directly related to the drug release kinetics and is dependent on the HPMC/HPMCAS content and the drug's solubility. nih.govhud.ac.uk For hydrophilic matrices like HPMCAS, erosion is reduced as the polymer concentration and molecular weight are increased. researchgate.net In some cases, drug release is controlled by the rate of polymer dissolution itself. nih.govacs.orgbohrium.com

Mechanisms of Drug Release from HPMCAS/HPMC Matrices

MechanismDescriptionInfluencing FactorsPrimary for Drug TypeReference
DiffusionDrug molecules move through the aqueous channels of the hydrated gel layer down a concentration gradient.Gel layer thickness, polymer concentration, polymer viscosity, drug diffusivity.Highly water-soluble. mdpi.comnih.govbioline.org.br
ErosionThe hydrated polymer matrix dissolves from the surface, releasing the entrapped drug.Polymer molecular weight, polymer concentration, drug solubility, agitation/hydrodynamics.Poorly water-soluble. mdpi.comresearchgate.netnih.govhud.ac.uk
Polymer Dissolution-ControlledThe rate of drug release is dictated by the speed at which the polymer itself dissolves.Polymer solubility at the interface, pH of the medium, buffer capacity.Varies by formulation. nih.govacs.orgbohrium.com

Role of Hpmcas in Advanced Materials and Formulation Science Principles

Mechanisms of Supersaturation Generation and Maintenance in HPMCAS-based Systems

HPMCAS plays a critical role in creating and sustaining a state where the concentration of a drug in solution exceeds its equilibrium solubility. nih.gov This "supersaturated" state is a key driver for enhancing the absorption of poorly water-soluble compounds. nih.gov The polymer achieves this through a dual-action mechanism: inhibiting precipitation and enhancing the apparent solubility and dissolution rate of the drug. mdpi.com

HPMCAS as a Precipitation Inhibitor: Colloidal Stability and Particle Growth Prevention

One of the primary functions of HPMCAS is to act as a precipitation inhibitor. nih.gov When a drug is in a supersaturated state, it is thermodynamically driven to crystallize or precipitate out of solution. rsc.org HPMCAS effectively counteracts this by preventing the formation and growth of drug crystals. researchgate.net

The amphiphilic nature of HPMCAS is crucial to this process. The hydrophobic regions of the polymer interact with the hydrophobic drug molecules, while the hydrophilic, ionized succinate (B1194679) groups interact with the aqueous environment. acs.org This interaction leads to the formation of stable colloidal structures, often referred to as amorphous drug/polymer nanostructures or colloids. acs.org The negative charge from the ionized succinate groups on the surface of these colloids creates electrostatic repulsion, preventing them from aggregating into larger, less soluble particles. acs.org This colloidal stability is essential for maintaining the drug in a high-energy, amorphous state within the solution for extended periods. nih.govacs.org

The effectiveness of HPMCAS as a precipitation inhibitor is also linked to its ability to hinder the nucleation and crystal growth phases of precipitation through kinetic mechanisms. rsc.org By adsorbing onto the surface of any nascent drug crystals, HPMCAS can block further addition of drug molecules, thereby inhibiting crystal growth. rsc.org

Enhancement of Apparent Solubility and Dissolution Rate

Amorphous solid dispersions (ASDs) are a proven strategy for increasing the concentration of a drug beyond its crystalline solubility. nih.gov By dispersing the drug in the HPMCAS matrix in an amorphous, high-energy state, the resulting solid dispersion dissolves to create a drug concentration significantly higher than that achievable with the crystalline form. acs.orgsrce.hr This provides a greater driving force for absorption. acs.org

HPMCAS facilitates a rapid dissolution rate, which is a key factor in generating this supersaturated state. mdpi.com Studies have shown that solid dispersions of drugs with HPMCAS exhibit significantly enhanced dissolution rates compared to the pure drug. researchgate.net For example, a solid dispersion of indomethacin (B1671933) with HPMCAS showed a 28- to 29-fold improvement in the initial dissolution rate compared to the crystalline drug. srce.hr Similarly, an ASD formulation of ivacaftor (B1684365) with HPMCAS demonstrated a vastly superior apparent solubility (67.4 µg/mL) compared to its crystalline form (1 µg/mL). mdpi.comnih.gov

The ability of HPMCAS to form and stabilize these supersaturated solutions ultimately leads to enhanced absorption of the drug in the body. acs.org

HPMCAS in Amorphous Solid Dispersions (ASDs): Mechanistic Insights

Amorphous solid dispersions (ASDs) represent a leading formulation strategy for poorly soluble drugs, and HPMCAS is a frequently utilized polymer in these systems. nih.govmdpi.com The success of HPMCAS-based ASDs lies in their ability to present the drug in a high-energy, amorphous form, which enhances its solubility and dissolution rate. mdpi.comnih.gov

Design Principles for ASDs using HPMCAS

The design of effective HPMCAS-based ASDs requires careful consideration of the physicochemical properties of both the drug and the polymer. nih.gov Key factors include the drug's glass transition temperature (Tg), melting temperature (Tm), and its miscibility and potential for interaction with the polymer. nih.govnih.gov

A fundamental principle in ASD design is to ensure the drug is molecularly dispersed within the polymer matrix, forming a single-phase, homogeneous system. acs.orgnih.gov This amorphous state is thermodynamically unstable, and the polymer's role is to kinetically stabilize it, preventing crystallization. acs.org The high glass transition temperature (Tg) of HPMCAS (around 120 °C) is a significant advantage, as it restricts the mobility of the dispersed drug molecules, thereby hindering phase separation and crystallization. acs.org

The selection of the appropriate manufacturing process, such as spray drying or hot-melt extrusion, is also a critical design element. mdpi.com Spray drying, which involves dissolving the drug and polymer in a common solvent and then rapidly removing the solvent, is a common method for producing HPMCAS-based ASDs. researchgate.net Hot-melt extrusion, a solvent-free process, is also utilized, particularly for thermally stable drugs and polymers. nih.gov

The Flory-Huggins lattice theory can be a useful tool in predicting the miscibility of a drug and polymer, helping to determine the maximum drug loading that can be achieved while maintaining a single-phase amorphous system. researchgate.net

Impact of HPMCAS Grades on Amorphous Stability and Drug Release Profile

HPMCAS is available in different grades (e.g., L, M, and H) which vary in their ratio of acetyl to succinoyl substituents. This variation in substitution patterns influences the polymer's hydrophobicity and its interaction with the drug, thereby impacting the performance of the ASD. purdue.edu

The choice of HPMCAS grade can significantly affect both the amorphous stability and the drug release profile. More hydrophobic grades, such as the H grade, often exhibit stronger interactions with hydrophobic drugs. purdue.edunih.gov This can lead to better inhibition of crystallization but may result in a slower drug release rate. purdue.edu Conversely, more hydrophilic grades, like the L grade, may allow for a faster drug release but might be less effective at preventing crystallization. purdue.edu

For instance, in a study with a weakly basic drug, the more hydrophilic L grade of HPMCAS released the drug faster but was less effective at inhibiting crystallization compared to the more hydrophobic H grade, which showed a poorer release. The M grade was found to be an optimal balance between these two extremes. purdue.edu Research on weakly basic drugs like cinnarizine (B98889) and loratadine (B1675096) showed that ASDs made with HPMCAS-LF were less affected by the ionized form of the drug compared to those with the HF grade, leading to better release characteristics under certain pH conditions. nih.govacs.org

The stability of the amorphous drug within the ASD is also influenced by the HPMCAS grade. The glass transition temperature (Tg) of the dispersion, a key indicator of stability, can be affected by the specific grade used and the potential for intermolecular interactions between the drug and polymer. nih.gov

Role of Drug Loading and HPMCAS Concentration on System Performance

The performance of an HPMCAS-based ASD is also heavily dependent on the drug loading and the concentration of the polymer.

HPMCAS Concentration: The concentration of HPMCAS in the formulation and in the dissolution medium plays a crucial role in both generating and maintaining supersaturation. A higher concentration of HPMCAS generally leads to a greater ability to maintain supersaturation and inhibit precipitation. nih.govnih.gov In studies with celecoxib (B62257), increasing the concentration of predissolved HPMCAS in the dissolution medium led to enhanced dissolution and delayed precipitation of the drug from a polyvinyl alcohol-based ASD. nih.gov The degree of achievable drug supersaturation has been shown to increase with increasing polymer content in the spray-dried dispersion. nih.gov

The interplay between drug loading and HPMCAS concentration is therefore a key consideration in the design and optimization of ASD formulations to achieve the desired therapeutic effect.

HPMCAS in Controlled Release Systems: Fundamental Aspects

Hypromellose acetate (B1210297) succinate (HPMCAS) is a versatile polymer with significant applications in the design of controlled release drug delivery systems. Its unique chemical structure, being a mixed ester of hypromellose with acetic acid and succinic acid, allows for a range of functionalities that can be fine-tuned to control the rate and location of drug release. nih.gov The ratio of acetyl to succinoyl groups is a key determinant of the polymer's properties, with different grades available that dissolve at different pH levels. researchgate.netnih.gov

Matrix-based Controlled Release Mechanisms (Diffusion, Erosion)

In matrix-based systems, the drug is homogeneously dispersed throughout the HPMCAS polymer. youtube.com The release of the drug is governed by a combination of two primary mechanisms: diffusion and erosion. nih.govnlc-bnc.ca

Diffusion: Initially, as the matrix tablet comes into contact with aqueous fluids, the polymer on the surface hydrates and swells, forming a gel layer. nlc-bnc.ca Water-soluble drugs can then diffuse through this gelatinous layer into the surrounding medium. nlc-bnc.ca The rate of diffusion is influenced by the properties of the gel layer, the solubility of the drug, and the concentration gradient. nih.gov

The following table summarizes the key factors influencing diffusion and erosion in HPMCAS-based matrix systems:

Release MechanismKey Influencing Factors
Diffusion Drug solubility, Polymer viscosity, Gel layer thickness, Concentration gradient
Erosion Polymer molecular weight, Polymer hydration rate, Agitation/hydrodynamics of the release medium

Coating Applications for pH-Dependent Release and Enteric Protection Mechanisms

HPMCAS is widely utilized as an enteric coating material for solid dosage forms like tablets and granules. formulationbio.com The primary function of an enteric coating is to protect the drug from the acidic environment of the stomach and/or to protect the stomach from the drug. nih.govijrpc.com This is achieved through the pH-dependent solubility of HPMCAS.

The mechanism of enteric protection relies on the presence of succinoyl groups on the polymer backbone. nih.gov In the low pH environment of the stomach (typically pH 1-3), the carboxylic acid of the succinate groups remains largely unionized, rendering the HPMCAS coating insoluble. nih.govnih.gov This prevents the dissolution of the coating and the release of the drug in the stomach.

As the dosage form transitions to the more alkaline environment of the small intestine (pH > 5.5), the succinoyl groups ionize, leading to the dissolution of the polymer coating. researchgate.netnih.gov This pH-triggered dissolution allows for the targeted release of the drug in the intestine. The specific pH at which dissolution occurs can be controlled by varying the degree of succinoyl and acetyl substitution in the HPMCAS polymer. researchgate.netnih.gov Different grades of HPMCAS are available that dissolve at specific pH values, enabling targeted drug delivery to different regions of the gastrointestinal tract. researchgate.netnih.gov

The table below outlines the different grades of HPMCAS and their corresponding pH dissolution thresholds:

HPMCAS GradeAcetyl Content (%)Succinoyl Content (%)pH Dissolution Threshold
L Grade5-914-18≥ 5.5
M Grade7-1110-14≥ 6.0
H Grade10-144-8≥ 6.5

Data sourced from multiple research findings. nih.gov

This pH-dependent solubility is a critical feature for protecting acid-labile drugs, reducing gastric irritation, and for targeted delivery to the intestine for optimal absorption. nih.govcellulosemanufacturer.com

Osmotic Release Systems Utilizing HPMCAS as a Membrane Component (Material Science Focus)

Osmotic drug delivery systems are designed to release drugs at a controlled, zero-order rate, independent of the pH and hydrodynamics of the gastrointestinal tract. nih.govasianpharmtech.com These systems typically consist of a core containing the drug and an osmotic agent, surrounded by a semipermeable membrane with a small orifice for drug release. nih.gov

HPMCAS can be employed as a component in the semipermeable membrane of osmotic pumps. While not a traditional semipermeable membrane material on its own, it can be incorporated into membrane formulations to modulate their properties. For instance, in controlled porosity osmotic pumps, HPMCAS can be included in the coating as a pore-forming agent. nih.gov When the system comes into contact with aqueous fluids, the HPMCAS, along with other soluble components in the coating, leaches out, creating a microporous membrane in situ. asianpharmtech.com These pores allow for the influx of water, which dissolves the drug and the osmotic agent in the core, generating osmotic pressure that then pumps the drug solution out through the delivery orifice at a controlled rate. google.com

From a material science perspective, the incorporation of HPMCAS into the membrane of an osmotic system can influence several key parameters:

Membrane Permeability: The amount and grade of HPMCAS can affect the porosity and permeability of the membrane, thereby influencing the rate of water influx and subsequent drug release.

Mechanical Strength: The film-forming properties of HPMCAS contribute to the mechanical integrity of the coating.

Modulation of Release: By blending HPMCAS with other polymers, the release characteristics can be further tailored.

Emerging Applications of HPMCAS in Non-Traditional Biomedical and Material Science Fields

The unique properties of HPMCAS are leading to its exploration in fields beyond conventional pharmaceutical formulations.

HPMCAS in Food Science: Encapsulation and Stability Enhancement

In food science, HPMCAS is being investigated for its potential in the encapsulation of sensitive food ingredients and for enhancing the stability of food products. researchgate.net Its film-forming and pH-dependent solubility properties make it a candidate for protecting flavors, vitamins, and probiotics from degradation during processing and storage.

Encapsulation: HPMCAS can be used to create microcapsules that protect the core material from moisture, oxidation, and acidic conditions, such as those found in the stomach. This is particularly relevant for the delivery of probiotics, where survival through the gastric environment is crucial for their efficacy. The pH-dependent release mechanism of HPMCAS allows for the targeted release of the encapsulated ingredients in the intestines.

Stability Enhancement: Similar to its parent compound, hydroxypropyl methylcellulose (B11928114) (HPMC), HPMCAS can act as a stabilizer in food systems. It can help prevent phase separation in emulsions and suspensions and improve the texture and shelf-life of various food products. hpmcsupplier.comhpmcproducer.com The amphiphilic nature of HPMCAS allows it to interact at oil-water interfaces, contributing to emulsion stability.

HPMCAS in Agricultural Formulations: Controlled Release of Agrochemicals

The principles of controlled release developed for pharmaceuticals are being adapted for agricultural applications to improve the efficiency and reduce the environmental impact of agrochemicals such as pesticides and herbicides. HPMCAS is being explored as a polymer for creating controlled-release formulations of these active ingredients.

By encapsulating or embedding agrochemicals within an HPMCAS matrix, their release into the environment can be slowed and sustained over a longer period. This offers several potential benefits:

Reduced Environmental Runoff: A slower release rate minimizes the amount of active ingredient lost to runoff and leaching, reducing water and soil contamination.

Improved Efficacy: A sustained release can provide protection to crops for a longer duration, potentially reducing the frequency of application.

Enhanced Safety: Encapsulation can reduce the exposure of farmers and workers to the active agrochemicals.

The release of the agrochemical from the HPMCAS formulation can be triggered by environmental factors such as soil pH and moisture, which would cause the polymer to swell and/or erode, releasing the active ingredient in a controlled manner.

HPMCAS-based Hydrogels for In Vitro Cell Culture Scaffolds and Diagnostic Reagent Stabilization

Hypromellose acetate succinate (HPMCAS) is a mixed ester of hydroxypropyl methylcellulose (HPMC) renowned for its pH-dependent solubility, a property conferred by its acetyl and succinoyl substituents. This characteristic makes it a "smart" polymer, capable of responding to changes in the surrounding chemical environment. While extensively utilized in pharmaceutical formulations for enteric coatings and amorphous solid dispersions, the principles of its functionality are being extended into advanced material science, particularly in the development of hydrogels for specialized biomedical applications. Hydrogels, which are three-dimensional, water-swollen polymer networks, offer a unique platform for these applications due to their high water content, biocompatibility, and tunable physical properties that can mimic native extracellular matrices (ECM). mdpi.comnih.govnih.gov

The utility of HPMCAS in hydrogel form stems from the succinoyl groups, which contain carboxylic acid moieties. At a pH below their pKa, these groups are protonated and less soluble, while at a higher pH, they become ionized (deprotonated), leading to electrostatic repulsion between polymer chains and subsequent swelling of the hydrogel. mdpi.commdpi.com This pH-responsive behavior is a key attribute for creating dynamic and functional scaffolds for cell culture and for developing stable matrices for diagnostic reagents.

HPMCAS-based Hydrogels for In Vitro Cell Culture Scaffolds

The primary goal of a cell culture scaffold is to provide a three-dimensional environment that mimics the native tissue, supporting cell adhesion, proliferation, and differentiation. nih.govepa.gov Hydrogels derived from cellulose (B213188) ethers like HPMC, the parent polymer of HPMCAS, are excellent candidates for tissue engineering due to their inherent biocompatibility, biodegradability, and ability to form hydrogels with appropriate mechanical and swelling properties. mdpi.comresearchgate.net

The modification of HPMC to HPMCAS introduces pH-sensitivity, a desirable trait for advanced cell culture scaffolds. This allows for the dynamic modulation of the scaffold’s properties in response to pH changes in the culture medium, which can occur as a result of cellular metabolism. For instance, the acidic microenvironment often found in tumor tissues or sites of inflammation could trigger changes in an HPMCAS hydrogel's swelling or mechanical stiffness. frontiersin.org

Research on chemically modified HPMC hydrogels provides a strong basis for the potential of HPMCAS in this field. Studies using silanized-HPMC (Si-HPMC) have demonstrated excellent performance in supporting mesenchymal stromal cells (MSCs). These hydrogels can be designed to be injectable and have been shown to protect embedded cells from the host immune response, a critical factor for clinical applications. nih.gov In one study, encapsulated MSCs remained viable for over 21 days, maintaining their therapeutic paracrine functions. nih.gov

The physical properties of these hydrogels are critical for their function as scaffolds. The table below summarizes key findings from research on HPMC-based hydrogels, which can be considered foundational for the development of HPMCAS scaffolds.

Table 1: Research Findings on HPMC-based Hydrogels for Cell Culture Applications

Polymer SystemKey Research FindingApplication ContextReference
Silanized-HPMC (Si-HPMC)Encapsulated mesenchymal stromal cells (MSCs) remained viable for >21 days and were protected from host immune response.Regenerative Medicine, Cell Therapy nih.gov
HPMC-Si HydrogelUsed as a bioink for 3D bioprinting of cell-containing grid-patterned scaffolds, demonstrating good cell viability.3D Bioprinting, Tissue Engineering researchgate.net
HPMC / ChitosanThe composite hydrogel system acquired pH sensitivity due to chitosan, with increased mechanical strength from hydrogen bonding.pH-Responsive Scaffolds mdpi.com
HPMC / PVPThe binary hydrogel exhibited improved adhesive properties and rheological characteristics, suitable for topical applications.Bioadhesive Scaffolds mdpi.com

The pH-responsive nature of HPMCAS could be harnessed to create "smart" scaffolds that can, for example, change their matrix density to influence cell differentiation pathways or enable the controlled release of growth factors incorporated within the hydrogel matrix. The ability to control the ratio of acetyl to succinoyl groups in HPMCAS allows for fine-tuning of the pH at which these changes occur, offering a high degree of control over the scaffold's behavior. nih.gov

HPMCAS-based Hydrogels for Diagnostic Reagent Stabilization

The stability of biological reagents, particularly enzymes and antibodies, is paramount for the accuracy and reliability of diagnostic assays. Hydrogels can provide a protective, aqueous environment that helps maintain the native conformation and activity of these sensitive biomolecules. mdpi.com They can serve as matrices for immobilizing reagents while allowing for the diffusion of analytes.

The use of HPMC-based matrices for stabilizing biologics has been demonstrated in pharmaceutical contexts. A key challenge is preventing the degradation of active molecules by enzymes. Research has shown that enzymes, such as alkaline phosphatase, can be taken up into a hydrating HPMC matrix and retain their activity. mdpi.comnih.gov This presents both a challenge and an opportunity. While it can lead to the degradation of susceptible drugs, it also confirms that enzymes can be successfully incorporated and remain functional within a hydrogel matrix, a fundamental requirement for many diagnostic systems.

In a notable study, an HPMC matrix demonstrated the ability to protect a prodrug from enzymatic hydrolysis, suggesting that the polymer matrix itself can modulate enzyme activity. mdpi.comnih.gov This inhibitory or protective effect is highly valuable for diagnostic applications where preventing premature reagent degradation is critical. An HPMCAS hydrogel could offer this same protective environment with the added advantage of pH-triggered activity.

For example, a diagnostic enzyme could be encapsulated within an HPMCAS hydrogel in a protonated, collapsed state, rendering it largely inactive or inaccessible. A change in pH, perhaps from the addition of a sample, could cause the hydrogel to swell, exposing the enzyme and initiating the diagnostic reaction. This mechanism allows for controlled, on-demand activation of the reagent.

The table below outlines research findings relevant to the stabilization and activity of enzymes within hydrogel matrices, forming the basis for the application of HPMCAS in this area.

Table 2: Research Findings on Enzyme Activity in Hydrogel Matrices

Hydrogel SystemKey Research FindingApplication ContextReference
HPMC Matrix TabletAlkaline phosphatase from the dissolution medium was taken up into the hydrating gel layer and remained active.Enzyme Incorporation mdpi.comnih.gov
HPMC Matrix TabletA phosphonooxymethyl derivative prodrug was unexpectedly resistant to hydrolysis by alkaline phosphatase within the hydrated HPMC matrix.Reagent Stabilization / Protection mdpi.com
HPMC / PVPThe release of a model drug was significantly retarded, likely due to intermolecular interactions with the polymer matrix.Controlled Release / Interaction mdpi.com

The ability of HPMCAS to form stable amorphous dispersions and inhibit crystallization is another relevant property. nih.gov In diagnostics, this translates to the potential to create solid-state, non-crystalline films or coatings that entrap and stabilize reagents for long-term storage, which can be rapidly hydrated and activated by a sample fluid.

Processing Technologies for Hpmcas Based Systems: Scientific Principles and Impact

Spray Drying: Impact on HPMCAS Morphology, Amorphous Content, and Interactions

Spray drying is a cornerstone technique for producing HPMCAS-based ASDs. acs.org It involves atomizing a solution of the drug and HPMCAS into a hot gas stream, leading to rapid solvent evaporation and the formation of a solid dispersion. pharmaexcipients.comdrug-dev.com This process is favored for its ability to handle a wide range of drug properties and its scalability from laboratory to commercial production. acs.orgdrug-dev.com

The rapid solidification during spray drying is crucial for trapping the drug in an amorphous, high-energy state within the polymer matrix. acs.orgdrug-dev.com The resulting particles are typically spherical, though morphology can vary. For instance, spray-dried dispersions of itraconazole (B105839) and HPMCAS have been observed to have a "shriveled raisin" morphology. nipte.org The morphology, along with particle size and density, can be controlled by adjusting spray drying parameters, which in turn affects the powder's flow properties and downstream processing. drug-dev.com

A key indicator of a successful ASD is the presence of a single glass transition temperature (Tg) that is intermediate between that of the pure amorphous drug and the polymer. This signifies the formation of a homogeneous, single-phase molecular dispersion where the drug is molecularly dissolved in the HPMCAS matrix. acs.org The high Tg of HPMCAS, approximately 120°C in its dry state, contributes to the physical stability of the ASD by restricting drug mobility and preventing crystallization. acs.orgdoi.org Even when exposed to humidity, HPMCAS absorbs less water compared to more hydrophilic polymers, helping to maintain a Tg high enough to ensure stability. acs.org

Solvent Selection and Process Parameter Optimization for HPMCAS Formulations

The choice of solvent is a critical parameter in developing spray-dried HPMCAS formulations. The solvent system must dissolve both the drug and the polymer, and its volatility plays a significant role in the drying process. pharmaexcipients.comupperton.com Common solvents for HPMCAS-based systems include acetone (B3395972) and methanol (B129727) due to the polymer's high solubility in them. acs.org Dichloromethane has also been used, valued for its low boiling point which allows for rapid evaporation at lower temperatures. pharmaexcipients.com

Process parameters must be carefully optimized to ensure the formation of a stable amorphous dispersion. Key parameters include:

Inlet Temperature: The temperature of the drying gas must be high enough to facilitate rapid solvent evaporation but not so high as to cause degradation of the drug or polymer. upperton.com

Atomization: This process, which turns the liquid feed into fine droplets, directly influences the final particle size and its distribution. The method of atomization, such as using rotary or spray-swirl nozzles, is a critical factor. drug-dev.comupperton.com

Feed Rate: The rate at which the solution is pumped into the atomizer affects droplet size and drying kinetics. pharmaexcipients.comdrug-dev.com

Gas Flow Rate: The flow of the drying gas influences the residence time of the droplets in the drying chamber and the efficiency of solvent removal. acs.org

Optimizing these parameters is essential to prevent phase separation of the drug from the HPMCAS during drying and to control the final particle characteristics. acs.org

Droplet Evaporation Kinetics and Solidification Mechanisms

The transformation from a liquid droplet to a solid particle is governed by complex heat and mass transfer phenomena. nih.gov Initially, as the droplet is exposed to the hot gas, solvent evaporation occurs rapidly from the surface. This is known as the first stage of unhindered drying. nih.gov The solute concentration at the droplet surface increases until it reaches a critical point, leading to the formation of a solid or semi-solid "skin" or "crust". drug-dev.comnih.gov

After the formation of this initial skin, the drying process enters a second stage where the evaporation rate slows down. This is because the diffusion of the solvent from the core of the particle to the surface becomes the rate-limiting step. drug-dev.com The properties of this crust, including its porosity and mechanical strength, are influenced by the characteristics of the solute and the drying conditions. nih.gov The rapid solidification is what effectively "locks" the drug in an amorphous state within the HPMCAS matrix. drug-dev.com The rate of droplet drying can be manipulated through process parameters to control the final particle's morphology and density. drug-dev.com Studies on single droplet drying have shown that factors like boiling can lead to complex phenomena such as inflation and deflation cycles, which can impact the final particle structure. whiterose.ac.uk

Hot-Melt Extrusion (HME): Thermal Processing and HPMCAS Rheology

Hot-melt extrusion (HME) is a solvent-free manufacturing process that has gained prominence for producing amorphous solid dispersions. leistritz.comcrystalpharmatech.com This technology utilizes heat and mechanical shear to mix a drug with a polymer, rendering the drug amorphous and dispersing it within the polymer matrix. leistritz.com HPMCAS is a polymer well-suited for HME due to its favorable thermal properties and ability to form stable ASDs. doi.orgbrad.ac.uk However, processing HPMCAS via HME can be challenging due to the high temperatures required, which can lead to polymer degradation. nih.govnih.gov

The rheological properties, or the flow characteristics of the molten polymer, are critical for successful HME processing. brad.ac.ukresearchgate.net HPMCAS exhibits shear-thinning behavior, meaning its viscosity decreases under shear stress, which is beneficial for extrusion. researchgate.netnjit.edu The glass transition temperature (Tg) of HPMCAS is a key parameter, with studies reporting values around 133-137°C. researchgate.netnjit.edu Extrusion is typically carried out at temperatures above the Tg to ensure adequate flow. Research has shown that HPMCAS can be successfully extruded at temperatures ranging from 130°C to 180°C without significant thermal degradation. njit.edu

Polymer Melt Characteristics and Drug-HPMCAS Melt Miscibility

The miscibility of the drug and HPMCAS in the molten state is paramount for forming a stable, homogeneous amorphous solid dispersion. nih.gov Film casting studies have demonstrated that HPMCAS is miscible with various drugs, such as itraconazole, at significant drug loads. nih.gov The addition of a drug can act as a plasticizer, reducing the melt viscosity and allowing for lower processing temperatures. For example, the addition of nifedipine (B1678770) and efavirenz (B1671121) to HPMCAS has been shown to lower the required extrusion temperature. nih.gov

The use of surfactants as plasticizers can further enhance the processability of HPMCAS by reducing its melt viscosity and the required processing temperature. nih.govnih.gov Surfactants like poloxamers and d-alpha tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) have been shown to be miscible with HPMCAS and can significantly lower the extrusion temperature, in some cases from 170°C to 130°C. nih.gov This reduction in processing temperature is crucial for preventing the thermal degradation of both the drug and the polymer. nih.gov

Table 1: Impact of Additives on HPMCAS Extrusion Temperature
SystemMinimum Extrusion TemperatureReference
Neat HPMCAS≥170°C nih.gov
HPMCAS with Nifedipine150°C nih.gov
HPMCAS with Efavirenz130°C - 150°C nih.gov
HPMCAS with Surfactants130°C nih.gov

Screw Configuration and Process Parameter Effects on Extrudate Properties

The design of the extruder screws and the process parameters have a significant impact on the properties of the final extrudate. researchgate.net Twin-screw extruders are commonly used, and the configuration of the screws, including the arrangement of conveying and mixing elements, plays a crucial role in the mixing efficiency and the amount of shear applied to the material. nih.govresearchgate.net

Key process parameters that influence the extrudate properties include:

Screw Speed: Higher screw speeds can increase shear and mixing but may also lead to increased degradation due to viscous heating. leistritz.comnih.gov

Feed Rate: The rate at which material is fed into the extruder affects the fill level and residence time. leistritz.com

Barrel Temperature: The temperature profile along the extruder barrel is critical for melting the polymer and ensuring proper mixing without causing degradation. leistritz.com

Studies have shown that by carefully controlling these parameters, HPMCAS can be processed with minimal degradation, as measured by the liberation of free acetic and succinic acid. leistritz.comnjit.edunih.gov For example, a study investigating the impact of process parameters on HPMCAS degradation found that with a modified screw configuration, the levels of free acids could be kept below acceptable limits even at processing temperatures of 180°C. njit.edu The direction of screw rotation (co-rotating vs. counter-rotating) can also influence polymer integrity, with counter-rotating systems showing potential advantages for certain formulations. leistritz.com

Table 2: Effect of HME Process Parameters on HPMCAS Free Acid Content
ConditionFree Acetic Acid (%)Free Succinic Acid (%)Reference
Processed at 180°C with modified screw configuration and 1-mm die0.1140.337 njit.edu
Processed at 180°C with modified screw configuration and no die0.0840.294 njit.edu

Freeze-Drying (Lyophilization): Solid-State Amorphization and HPMCAS as a Matrix Former

Freeze-drying, or lyophilization, is a process that involves freezing a solution and then removing the solvent by sublimation under vacuum. This technique is particularly suitable for thermally sensitive drugs that may degrade at the high temperatures used in spray drying or hot-melt extrusion. thieme-connect.com While less common for HPMCAS-based systems compared to the other two methods, freeze-drying can be an effective method for producing amorphous solid dispersions.

In this process, a solution of the drug and HPMCAS is first frozen. The subsequent application of a vacuum causes the frozen solvent to sublimate directly from a solid to a gas, leaving behind a porous, amorphous solid. HPMCAS acts as a matrix former, entrapping the drug molecules in an amorphous state and preventing crystallization. uni-duesseldorf.de Studies have shown that freeze-drying can successfully transform a crystalline drug into an amorphous form when dispersed in a polymer matrix like HPMC. researchgate.netoamjms.eu The resulting solid dispersion often exhibits enhanced solubility and dissolution rates compared to the crystalline drug. thieme-connect.comresearchgate.net The physical stability of these freeze-dried amorphous dispersions is attributed to the reduced molecular mobility of the drug within the amorphous polymer matrix. thieme-connect.com

Cryoprotective Mechanisms of HPMCAS

Hypromellose acetate (B1210297) succinate (HPMCAS) can act as a cryoprotectant during lyophilization (freeze-drying) processes, which are often employed to enhance the stability of pharmaceutical formulations. Cryoprotectants are essential to minimize or prevent the aggregation of particles during the stressful events of freezing and drying. researchgate.net

The primary cryoprotective mechanisms of HPMCAS are attributed to its ability to:

Inhibit Crystallization: HPMCAS effectively inhibits the crystallization of both the active pharmaceutical ingredient (API) and other components in the formulation. rsc.org During the freezing step of lyophilization, as water crystallizes into ice, the concentration of solutes increases in the unfrozen portion. This can lead to the crystallization of the API, which is undesirable for amorphous solid dispersions. HPMCAS, by virtue of its chemical structure and interactions with the drug, can prevent this crystallization, thereby maintaining the drug in its amorphous, more soluble state. rsc.orgnih.gov

Form a Protective Matrix: During lyophilization, HPMCAS forms a rigid, glassy matrix around the drug molecules. This matrix physically separates the drug particles, preventing their aggregation and fusion during both the freezing and drying stages. acs.org This stabilizing effect has been observed in the lyophilization of various nanoparticle formulations where HPMC, a related polymer, was shown to be effective. acs.org

Hydrogen Bonding: The presence of hydroxyl, acetyl, and succinyl groups on the HPMCAS polymer allows for hydrogen bonding interactions with the drug molecules. rsc.org These interactions further stabilize the drug in its amorphous state and prevent its crystallization.

While sugars like trehalose (B1683222) and mannitol (B672) are common cryoprotectants, polymers like HPMCAS offer the added benefit of being able to stabilize amorphous drug forms. researchgate.netacs.org In some cases, the use of HPMCAS as a stabilizer in a formulation can reduce or even eliminate the need for additional cryoprotectants. acs.org

Impact of Freezing and Drying Cycles on HPMCAS Structure

Freezing:

Phase Separation: During the freezing process, as ice crystals form, the concentration of HPMCAS and the drug in the remaining liquid phase increases. This can potentially lead to phase separation, where either the drug or the polymer separates from the mixture. However, HPMCAS is known to be an effective inhibitor of drug crystallization, which helps to maintain a homogeneous amorphous dispersion. google.com

Structural Changes: The freezing process itself can induce stresses on the polymer structure. However, HPMCAS generally maintains its amorphous nature throughout the freezing cycle.

Drying (Sublimation):

Porous Cake Formation: As the frozen water is removed through sublimation, a porous cake structure is formed. The morphology of this cake is influenced by the formulation components and the process parameters. A well-formed cake is crucial for the stability and redispersion of the final product. researchgate.net

Moisture Content: The final moisture content of the lyophilized product is a critical parameter. HPMCAS is relatively less hygroscopic compared to other polymers like PVP and HPMC. acs.orgresearchgate.net At 75% relative humidity, HPMCAS-M absorbs about 6% water, whereas PVP and HPMC absorb approximately 23% and 10%, respectively. acs.orgresearchgate.net This lower water absorption helps to maintain the high glass transition temperature of the HPMCAS-based dispersion, thus ensuring its physical stability during storage. acs.orgresearchgate.net

Potential for Degradation: While lyophilization is a low-temperature process, prolonged exposure to even moderate heat during the secondary drying phase can potentially lead to the degradation of HPMCAS. Studies have shown that HPMCAS can release acetic and succinic acid under more extreme processing conditions like hot-melt extrusion. researchgate.net However, under typical lyophilization conditions, significant chemical degradation is less likely. Physical aging, a process of structural relaxation in glassy materials, can occur in HPMCAS even at temperatures well below its Tg, which could potentially affect the long-term stability of the amorphous solid dispersion. nih.gov

The table below summarizes the effect of relative humidity on the glass transition temperature (Tg) of HPMCAS. researchgate.net

Relative Humidity (%)Glass Transition Temperature (Tg) of HPMCAS (°C)
0~120
75>70

This data highlights the ability of HPMCAS to maintain a high Tg even at elevated humidity, which is a key factor in the stability of amorphous solid dispersions.

Solvent Evaporation and Co-precipitation Techniques

Solvent evaporation and co-precipitation are two major techniques used to produce amorphous solid dispersions (ASDs) based on HPMCAS. nih.gov These methods involve dissolving both the drug and HPMCAS in a common solvent, followed by the removal of the solvent to form a solid dispersion.

Solvent Evaporation:

In this technique, the drug and HPMCAS are dissolved in a volatile organic solvent. acs.org The solvent is then evaporated, typically through methods like spray drying or film casting, to produce a solid matrix where the drug is molecularly dispersed within the polymer. acs.orgpurdue.edu The rapid removal of the solvent is crucial to trap the drug in its high-energy amorphous state. acs.org

Co-precipitation:

Co-precipitation is an alternative method where the drug and polymer are dissolved in a solvent, and this solution is then introduced into an anti-solvent. nih.gov The anti-solvent is a liquid in which both the drug and the polymer are insoluble. This causes the rapid co-precipitation of the drug and HPMCAS, forming an amorphous solid dispersion. nih.govresearchgate.net

Controlled Precipitation Kinetics for Amorphous System Formation

The formation of a stable amorphous system through co-precipitation relies heavily on controlling the precipitation kinetics. The goal is to induce rapid precipitation of both the drug and HPMCAS simultaneously, preventing the crystallization of the drug.

Several factors influence the precipitation kinetics:

Solvent and Anti-solvent Selection: The choice of solvent and anti-solvent is critical. The solvent must be a good solvent for both the drug and HPMCAS, while the anti-solvent must be a poor solvent for both. nih.gov The miscibility of the solvent and anti-solvent also plays a role. For example, using acidified water as an anti-solvent has been shown to be effective in producing amorphous dispersions of posaconazole (B62084) with HPMCAS, whereas using n-heptane or cyclohexane (B81311) resulted in crystalline material. nih.gov

Rate of Addition: The rate at which the drug-polymer solution is added to the anti-solvent can influence the particle size and morphology of the resulting precipitate. A slower addition rate can sometimes lead to more dehydrated and more adhesive microparticles. innovareacademics.in

Shear Rate: The degree of mixing or shear during the precipitation process can also affect the final product. High-shear methods generally lead to faster precipitation compared to low-shear methods. researchgate.net

The table below shows the impact of solvent and anti-solvent selection on the properties of co-precipitated dispersions of posaconazole in HPMCAS-M. nih.gov

SolventAnti-solventResulting Material State
Acetonen-HeptaneCrystalline
Ethanol (B145695)/Watern-HeptaneCrystalline
AcetoneCyclohexaneCrystalline
AcetoneAcidified Water (0.001 N HCl)Amorphous
Ethanol/WaterAcidified Water (0.001 N HCl)Amorphous

Influence of Evaporation Rate on Film Formation and Drug Dispersion

In solvent evaporation techniques, the rate of solvent evaporation is a critical process parameter that significantly influences the properties of the resulting film or particles and the dispersion of the drug within the HPMCAS matrix.

Film Formation: A slower evaporation rate can sometimes be advantageous in preventing defects in film formation, such as "orange peel" or cracking. hpmcproducer.com However, slow evaporation can also favor drug crystallization. researchgate.net The viscosity of the polymer solution also affects the evaporation rate; higher viscosity solutions tend to have slower evaporation rates. hpmcproducer.com

Drug Dispersion and Amorphous Stability: A rapid evaporation rate is generally preferred for creating amorphous solid dispersions. researchgate.net Fast solvent removal quickly solidifies the polymer and drug mixture, trapping the drug in its amorphous form and preventing it from crystallizing. acs.org An increased solvent evaporation rate has been shown to improve the miscibility between the drug and polymer in an ASD. researchgate.net

Particle Size and Morphology: The evaporation rate can also influence the size and morphology of the resulting particles. For instance, in electrospraying, the rapid evaporation of a solvent like acetone (boiling point 56°C) compared to ethanol (boiling point 78°C) can lead to differences in particle formation and may result in the selective precipitation of HPMCAS or the drug. nih.govscienceopen.com This can lead to the formation of hollow or collapsed structures, a phenomenon sometimes referred to as the "coffee ring effect". scienceopen.com

The table below illustrates the effect of the solvent system on the properties of electrosprayed celecoxib-HPMCAS microparticles. nih.gov

Solvent SystemHPMCAS SolubilityResulting Particle SizeParticle MorphologyDrug Release Rate
Acetone (ACE)GoodLargerSmoothFastest
ACE-EthanolGoodLargerSmoothFast
ACE-WaterPoorerSmallerRougherSlower
Ethanol-WaterPoorerSmallerRougherSlowest

This demonstrates that the choice of solvent, which dictates the evaporation rate and polymer solubility, has a direct impact on the physical characteristics and performance of the HPMCAS-based system.

Computational and Theoretical Approaches to Hpmcas Research

Molecular Dynamics (MD) Simulations of HPMCAS

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For HPMCAS, MD simulations have been crucial in developing molecular models that mimic the complex, experimentally observed substitution patterns of the polymer. nih.govacs.orgresearchgate.net These simulations are well-suited to explore atomic-level structures and dynamic processes, providing critical information on molecular mobility, which influences the stability and drug-release characteristics of HPMCAS-based amorphous solid dispersions (ASDs). acs.orgacs.org By simulating systems at various temperatures and compositions, MD can predict thermodynamic and kinetic properties, although the accessible timescale limits the characterization of certain mobility-related processes. researchgate.net

MD simulations are employed to predict the conformation and flexibility of HPMCAS polymers. Coarse-grained (CG) MD simulations, for instance, have been used to model long chains of HPMCAS to understand how factors like monomer substitution, polymer loading, and polymer length affect the conformation of the polymer-drug complex. aiche.org Studies have shown that the substitution pattern significantly influences the polymer's structure; for example, the bulky hydroxypropyl group leads to a more loosely packed polymer matrix. aiche.org

The flexibility of the polymer chains is a key characteristic that can be assessed through simulations. Research on related cellulose (B213188) derivatives like hydroxypropylmethyl cellulose (HPMC) indicates that the polymer can behave as a semiflexible rod, with its rigidity changing with molecular weight. nih.gov At lower molecular weights, HPMC exhibits behavior similar to rigid rod molecules, while at higher molecular weights, it adopts the characteristics of a flexible chain. nih.gov This transition from rigid to flexible conformation, influenced by factors like the addition of hydroxypropyl groups, highlights the complex conformational landscape of cellulose polymers like HPMCAS. nih.gov

MD simulations provide a detailed, atomic-level view of the interactions between HPMCAS and active pharmaceutical ingredients (APIs). These simulations are vital for understanding how HPMCAS stabilizes the amorphous form of a drug and prevents its crystallization. nih.gov All-atom MD simulations have been successfully used to study the interaction of HPMCAS oligomers with poorly soluble drugs like phenytoin (B1677684). nih.gov These simulations revealed the formation of excipient-API complexes, which reduce drug aggregation. nih.gov

The nature and strength of these interactions depend on the specific chemical groups on both the polymer and the drug. For example, simulations have shown that acetate (B1210297) substitution on HPMCAS results in the strongest interactions with the hydrophobic drug phenytoin. nih.gov Hydrogen bonding is frequently identified as a key interaction driving the formation and stability of drug-polymer complexes. nih.gov In the case of glipizide (B1671590) and HPMCAS micro-particles, both experimental data and MD simulations confirmed that hydrogen bonding was the critical factor for the formulation's properties. nih.gov The deprotonation state of the succinate (B1194679) groups on HPMCAS can also significantly impact drug interactions and release, as the polymer-drug complex swells when succinate groups are deprotonated, facilitating drug release. aiche.org

Table 1: Summary of MD Simulation Findings on HPMCAS-Drug Interactions
Drug (API)Key Findings from MD SimulationsPrimary Interaction TypeReference
PhenytoinFormation of excipient-API complexes reduces API aggregation. Acetate substitution showed the strongest interaction.Hydrophobic interactions nih.gov
Glipizide (GLP)Hydrogen bonding was identified as the key interaction for the stability of high-loaded micro-particles.Hydrogen bonding nih.gov
Naproxen (NPX), Sodium Diclofenac (NaDLO), Dimethyl Fumarate (DMF), Omeprazole (OPZ)Interaction energies between various APIs and HPMCAS were calculated, showing favorable interactions dominated by van der Waals forces for neutral molecules.Electrostatic and van der Waals semanticscholar.org

The presence of water can significantly impact the stability of amorphous solid dispersions by acting as a plasticizer, increasing polymer mobility and potentially leading to drug crystallization. MD simulations are used to study the distribution and dynamics of water molecules within the HPMCAS matrix. nih.govacs.org These simulations have shown that as water content increases, the HPMCAS matrix swells, and its density decreases. acs.orgresearchgate.net For instance, simulated densities of amorphous HPMCAS were found to be 1.295, 1.287, and 1.276 g/cm³ at water contents of 0.7, 5.7, and 13.2% w/w, respectively, which compared favorably with experimental data. nih.govacs.org

Simulations reveal that at low water content (e.g., 0.7% w/w), water molecules are mostly isolated from each other. nih.govacs.org As the water content increases (e.g., to 13.2% w/w), clusters or strands of water become prevalent. nih.govacs.org This change in water distribution affects its diffusion mechanism. At low concentrations, water diffuses via a "hopping" mechanism between interaction sites on the polymer. nih.govacs.org At higher concentrations, a dual diffusion process is observed: fast water motion within the water clusters and slower diffusion through the more rigid parts of the polymer matrix. nih.govacs.org This plasticization effect leads to increased polymer mobility and water diffusivity. nih.govacs.org

Table 2: Influence of Water Content on HPMCAS Properties from MD Simulations
Property0.7% w/w Water13.2% w/w WaterReference
Simulated Density1.295 g/cm³1.276 g/cm³ nih.govacs.org
Water DistributionMostly isolated moleculesPervasive clusters and strands nih.govacs.org
Apparent Water Diffusivity1.1 × 10⁻⁹ cm²/s7.0 × 10⁻⁸ cm²/s nih.govacs.org
Water Diffusion Mechanism"Hopping" mechanismDual diffusive processes (fast in clusters, slow in matrix) nih.govacs.org

Density Functional Theory (DFT) and Quantum Chemical Calculations

Quantum chemical methods, such as Density Functional Theory (DFT), offer a high-accuracy approach to understanding the electronic structure of molecules. tgjonesonline.co.ukrsc.orgaspbs.comrsdjournal.org DFT is used to investigate the fundamental intermolecular forces and bonding that govern the interactions within HPMCAS systems. verisimlife.com By calculating properties like molecular orbital energies and atomic charge distributions, DFT can elucidate non-bonding interactions between an API and a polymer carrier, providing insights into the stability of the amorphous system. mdpi.comverisimlife.com These calculations are valuable for predicting interaction energies of model complexes and identifying strong ionic and hydrogen-bonding pairs. verisimlife.com

DFT calculations are instrumental in characterizing the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, which are critical for the formation and stability of drug-polymer complexes. nih.govugm.ac.id The theory allows for a detailed analysis of electron density and other topological parameters to describe the strength and nature of these interactions. nih.gov For example, DFT has been used to study interactions in co-crystals, where hydrogen bonding and other electrostatic interactions are key indicators of the crystal's energy stability. mdpi.com

In the context of drug-polymer systems, DFT can reveal how different functional groups contribute to bonding. Studies on related systems have shown that the hydroxyl and amine groups of an API can form favorable hydrogen bonds with ester and hydroxyl groups on polymer carriers. verisimlife.com The inclusion of other ions can disrupt some of these interactions, highlighting the complexity of the bonding environment. verisimlife.com These computational findings can often be correlated with experimental results from techniques like FTIR and solid-state NMR to confirm the proposed bonding motifs. verisimlife.comresearchgate.net

A key application of DFT is the calculation of interaction energies between the polymer and the drug molecule, which provides a quantitative measure of the stability of the complex. nih.gov The interaction energy is a critical factor in predicting the miscibility of a drug and polymer. semanticscholar.org DFT computations have shown that for every additional hydrogen-bonding interaction between an API and a polymer, the binding energy can increase by an average of 5 to 8 kcal/mol. verisimlife.com The most stabilizing interactions, such as those between a tertiary amine and a carboxyl group, can contribute as much as 20 to 28 kcal/mol. verisimlife.com

These calculations help in screening potential polymer carriers for a specific drug. For instance, interaction energies between various APIs (Naproxen, Sodium Diclofenac, Dimethyl Fumarate, Omeprazole) and polymers including HPMCAS have been calculated. semanticscholar.org The results indicated that for neutral drug molecules, the total interaction energy is often dominated by van der Waals forces over electrostatic interactions. semanticscholar.org

Table 3: Calculated Interaction Energies for API-Polymer Systems
API-Polymer PairTotal Interaction Energy (Etotal)Dominant Interaction TypeReference
Naproxen-HPMCAS-143.38 kJ/mol (with Eudragit L100)van der Waals semanticscholar.org
Sodium Diclofenac-HPMC(P)-348.04 kJ/molElectrostatic semanticscholar.org
Dimethyl Fumarate-HPMCAS-110.42 kJ/molvan der Waals semanticscholar.org
Omeprazole-HPMCAS-269.43 kJ/molvan der Waals semanticscholar.org
Note: Some values in the table refer to interactions with similar polymers as direct HPMCAS data was part of a comparative study.

Coarse-Grained Models and Statistical Mechanics

Coarse-grained (CG) modeling and statistical mechanics provide a powerful lens to study the behavior of large, complex systems like polymers over longer timescales than are accessible with fully atomistic simulations. frontiersin.org By grouping atoms into single beads, these models reduce computational cost while retaining the essential physics of the system. frontiersin.orgnih.gov This methodology is particularly well-suited for investigating the self-assembly and phase behavior of HPMCAS in ASDs. frontiersin.org

Coarse-grained molecular dynamics (MD) simulations have been successfully employed to model HPMCAS and its interaction with active pharmaceutical ingredients (APIs). aiche.org These models represent HPMCAS monomers and their various side groups (e.g., hydroxypropyl, acetyl, succinyl) as individual beads, allowing for the simulation of heterogeneous polymer chains. nih.gov

Research using CG models for HPMCAS and the drug phenytoin has provided significant molecular-level understanding. nih.govaiche.org Key findings from these simulations include:

Polymer-Drug Complex Formation: HPMCAS and drug molecules rapidly form a complex due to strong intermolecular interactions. nih.gov

Influence of Substitution Groups: The specific type of chemical substitution on the cellulose backbone significantly affects the polymer matrix and drug interaction. The bulky hydroxypropyl group, for instance, leads to a more loosely packed polymer matrix, which can facilitate easier diffusion of drug molecules through it. aiche.org

Effect of pH: The protonation state of the succinate groups is critical. Simulations have shown that when succinate groups are deprotonated (as they would be at a higher pH in the intestine), the polymer-drug complex swells, which helps to facilitate the release of the drug. aiche.org

Prevention of Drug Aggregation: HPMCAS is effective at inhibiting drug aggregation. Protonated (uncharged) polymer chains were found to be more effective than deprotonated (charged) ones in preventing drug molecules from clumping together within the polymer-drug complex. nih.gov

These simulations help to build a fundamental understanding of the interactions that govern the performance of HPMCAS as an excipient, providing insights that can guide the design of more effective formulations. aiche.org

Interactive Table 1: Findings from Coarse-Grained (CG) Simulations of HPMCAS A summary of key parameters and findings from computational studies on HPMCAS.

System Studied CG Model Parameterization Key Findings Reference
HPMCAS and Phenytoin Based on atomistic simulations of short oligomers. Polymer and drug form a complex rapidly; protonated polymer chains are more effective at inhibiting drug aggregation. nih.gov
HPMCAS and Phenytoin (implicit water) Radial distribution functions (RDFs) from atomistic simulations. Bulky hydroxypropyl groups result in a looser polymer matrix; deprotonated succinate groups cause the polymer-drug complex to swell, facilitating drug release. aiche.org

A primary challenge for ASDs is their inherent physical instability, which can lead to drug recrystallization and a loss of the solubility advantage. nih.gov Computational models are crucial tools for predicting this long-term stability.

One important approach involves constructing a phase diagram for the drug-polymer system. nih.gov This is achieved by modeling two key boundaries: the solid-liquid equilibrium (SLE) curve and the glass-transition temperature (Tg) line. nih.gov

Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT): This equation of state model can be used to predict the SLE curve, which represents the solubility of the crystalline drug within the polymer. nih.gov Studies on the ibuprofen-HPMCAS system showed that the PC-SAFT model predicted higher drug solubility compared to other empirical methods, suggesting a lower tendency for the drug to recrystallize. nih.gov However, at high drug concentrations, the model can sometimes incorrectly predict liquid-liquid phase separation. nih.gov

Gordon-Taylor and Kwei Equations: These empirical models are used to determine the Tg line of the drug-polymer mixture. The Tg is a critical parameter for stability, as molecular mobility is significantly reduced below this temperature. nih.gov

By comparing the predicted phase diagram with results from long-term experimental stability studies (e.g., 18 months), researchers can validate and refine these predictive models. nih.gov For example, it was confirmed that a 20 wt% loading of ibuprofen (B1674241) in HPMCAS resulted in a stable ASD, which was consistent with theoretical predictions that this concentration falls within the stable amorphous region of the phase diagram. nih.gov Molecular dynamics simulations also contribute by exploring the influence of factors like water content on polymer mobility and Tg, which are critical for stability. acs.orgresearchgate.net

Interactive Table 2: Comparison of Computational Models for ASD Stability Prediction An overview of different models used to predict the physical stability of HPMCAS-based amorphous solid dispersions.

Model/Theory Predicted Property System Example Key Outcome/Limitation Reference
PC-SAFT EOS Solid-Liquid Equilibrium (Drug Solubility) Ibuprofen-HPMCAS Predicted higher drug solubility in the polymer compared to empirical approaches. nih.gov
Gordon-Taylor Equation Glass-Transition Temperature (Tg) Ibuprofen-HPMCAS Used to model the Tg line, a key boundary for assessing amorphous stability. nih.gov
Kwei Equation Glass-Transition Temperature (Tg) Ibuprofen-HPMCAS An alternative model to the Gordon-Taylor equation for determining the Tg of the mixture. nih.gov

Machine Learning and Artificial Intelligence in HPMCAS Research

Machine learning (ML) and artificial intelligence (AI) are transforming pharmaceutical development by enabling the analysis of large, complex datasets to build predictive models. mdpi.comucl.ac.uk This data-driven approach moves beyond traditional trial-and-error methods, accelerating formulation design and optimization. nih.gov

ML algorithms have been successfully applied to predict the performance of ASDs, including those made with HPMCAS. nih.gov By training models on datasets containing information about formulation composition, material attributes, and processing parameters, it is possible to predict critical outcomes like physical stability and dissolution profiles. nih.govnih.gov

Key applications include:

Predicting Dissolution Profiles: A random forest algorithm was used to build a classification model that could distinguish between different types of dissolution profiles ("spring-and-parachute" vs. "maintain supersaturation") from a dataset of 674 solid dispersions. nih.gov A regression model was also developed to predict the time-dependent dissolution curve. nih.gov When validated with a vemurafenib-HPMCAS formulation, the models showed good predictive performance. nih.gov

Predicting Physical and Chemical Stability: Researchers have built multiple ML models to predict both the initial formation of a fully amorphous system (amorphization) and the chemical stability of ASDs prepared by hot-melt extrusion. nih.gov Using a large dataset where HPMCAS was a prominent excipient, models like ECFP-LightGBM and ECFP-XGBoost achieved high accuracy (92.8% for amorphization and 96.0% for chemical stability). nih.govpharmaexcipients.com

Identifying Critical Factors: A significant advantage of ML is the ability to perform feature importance analysis, which identifies the key variables that most influence the outcome. nih.gov For HME formulations, drug loading, polymer properties, and specific chemical substructures of the API (represented by ECFP fingerprints) were found to be critical for accurate predictions. nih.govpharmaexcipients.com

Interactive Table 3: Performance of Machine Learning Models in Predicting ASD Properties A summary of machine learning models and their performance in predicting key formulation outcomes for amorphous solid dispersions.

ML Model Predicted Outcome Dataset Size Key Excipients Prediction Accuracy Reference
Random Forest Dissolution Profile Type (Classification) & Time-Dependent Profile (Regression) 674 dissolution profiles HPMCAS, Eudragit Good prediction performance (specific accuracy not stated) nih.gov
ECFP-LightGBM Amorphization 760 formulations HPMCAS, PVPVA64, Soluplus 92.8% nih.gov
ECFP-XGBoost Chemical Stability 495 formulations HPMCAS, PVPVA64, Soluplus 96.0% nih.gov

HPMCAS is available in several different grades (e.g., L, M, H) which vary in their ratio of acetyl and succinoyl groups. doi.orgresearchgate.net This variation controls the pH at which the polymer dissolves, making the selection of the correct grade critical for controlling drug release in the gastrointestinal tract. doi.orgmdpi.com

Data-driven approaches are poised to optimize this selection process. While direct ML models for "grade selection" are still emerging, the underlying components are actively being researched:

Modeling Polymer Properties: ML models are being developed to predict fundamental polymer properties, such as the glass transition temperature (Tg), based on monomer composition. acs.org Since high Tg is linked to better stability, this allows for the in silico design or selection of polymers with optimal characteristics. acs.org

Linking Polymer Grade to Performance: The datasets used to train performance models (as described in 7.4.1) often include various polymers and their grades as input features. nih.govpharmaexcipients.com Therefore, the ML models implicitly learn the relationship between a polymer's properties (like the pH-solubility of different HPMCAS grades) and the formulation's performance.

Informing Rational Design: By combining ML predictions with mechanistic understanding from computational models like CG simulations, a more rational approach to excipient selection is possible. For example, CG simulations can reveal how specific functional groups (which define the grade) interact with a particular drug, while ML can correlate these properties to large-scale performance data. aiche.org This synergy can guide formulators to the optimal HPMCAS grade for a specific API, reducing the need for extensive experimental screening.

Interactive Table 4: Properties of Commercial HPMCAS Grades The different grades of HPMCAS are defined by their substitution levels, which in turn dictates the pH at which they begin to dissolve.

HPMCAS Grade pH of Dissolution Acetyl Content (%) Succinoyl Content (%) Typical Application Reference(s)
L Grade (e.g., AS-LF, AS-LG) ≥ 5.5 5.0–9.0 14.0–18.0 Enteric coating, release in the proximal small intestine. doi.orgmdpi.comacs.org
M Grade (e.g., AS-MF, AS-MG) ≥ 6.0 7.0–11.0 10.0–14.0 Release further down the small intestine. doi.orgmdpi.comacs.org

Future Research Directions and Unresolved Challenges in Hpmcas Science

Development of Novel HPMCAS Derivatives with Tailored Physicochemical Properties

A significant area of future research lies in the creation of novel HPMCAS derivatives with precisely controlled physicochemical properties. By chemically modifying HPMCAS, researchers aim to develop polymers with enhanced performance for specific applications, such as duodenum-specific drug delivery systems. nih.govkoreascience.kr One approach involves the synthesis of pH-sensitive polymers like Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) maleate (B1232345) (HPMCAM), which can be designed to release drugs in specific regions of the gastrointestinal tract. nih.govkoreascience.kr

Key research objectives in this area include:

Controlling Substituent Ratios: Investigating how varying the molar ratios of acetate and succinate (B1194679) substituents affects the polymer's hydrophilicity and pH-responsiveness. core.ac.uk

Introducing Novel Functional Groups: Exploring the incorporation of different chemical moieties to tailor drug-polymer interactions and improve formulation stability.

Well-Defined Polymer Analogs: Utilizing techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization to create well-defined copolymer analogs of HPMCAS. acs.org This allows for a more systematic study of the relationship between polymer structure and performance. acs.org

Table 1: Examples of HPMCAS Derivatives and their Research Focus

DerivativeModificationResearch FocusReference
HPMCAMChemical modification with maleic anhydridesDuodenum-specific drug delivery nih.govkoreascience.kr
RAFT-synthesized analogsControlled polymerization to mimic HPMCAS moietiesMechanistic understanding of polymer-drug interactions acs.org

Deeper Understanding of HPMCAS-Drug-Water Interactions in Complex Systems

A fundamental challenge in HPMCAS science is to gain a more profound understanding of the intricate interplay between the polymer, the active pharmaceutical ingredient (API), and water. These interactions are critical in determining the dissolution performance and stability of amorphous solid dispersions (ASDs). nsf.govresearchgate.net Future research will need to delve into the molecular-level interactions that govern drug release and crystallization inhibition. researchgate.net

Key areas for investigation include:

Impact of Drug-Polymer Interactions: Elucidating the role of hydrogen bonding and ionic interactions between the drug and HPMCAS on the release performance of ASDs. nsf.govacs.org Recent studies have shown that strong electrostatic interactions between cationic drugs and HPMCAS can lead to the formation of insoluble complexes and poor drug release. nsf.govacs.org

Role of Hydrophobicity: Investigating the influence of the polymer's hydrophobicity, determined by the succinoyl substituent ratio, on its ability to inhibit drug crystallization. researchgate.netrsc.org Studies have indicated that HPMCAS with lower succinoyl content can more effectively suppress the crystallization of certain drugs through hydrophobic interactions. researchgate.net

Predictive Tools for HPMCAS-based Formulation Performance and Stability

The development of robust predictive tools is crucial for accelerating the formulation development process and ensuring the long-term stability of HPMCAS-based products. nih.gov These tools would enable formulators to better anticipate the in vivo performance of their formulations based on in vitro data and the physicochemical properties of the drug and polymer.

Future research in this area will likely focus on:

In Silico Modeling: Creating computational models to predict tablet erosion and drug release profiles under various physiological conditions. nih.gov

Correlation of In Vitro and In Vivo Performance: Establishing stronger correlations between in vitro dissolution data and in vivo bioavailability to improve the predictive power of laboratory tests. nih.govmdpi.com

Advanced Analytical Techniques: Utilizing advanced analytical methods to characterize the solid-state properties of ASDs and their impact on stability and dissolution.

Sustainable and Scalable Manufacturing Research for HPMCAS and its Formulations

As the use of HPMCAS in pharmaceutical manufacturing grows, there is an increasing need for sustainable and scalable production methods. landu-china.com Research in this area aims to minimize the environmental impact of HPMCAS production and formulation processes while ensuring economic viability.

Key research directions include:

Green Chemistry Approaches: Exploring the use of environmentally friendly solvents, such as water and ethanol (B145695), in HPMC production to reduce toxicity. kimachemical.com

Life Cycle Assessment (LCA): Conducting comprehensive LCAs to evaluate the environmental footprint of the entire HPMC lifecycle, from raw material sourcing to disposal. kimachemical.comhlhpmc.com

Energy and Resource Optimization: Improving the energy efficiency of manufacturing processes and exploring the use of renewable raw materials and the recycling of by-products. kimachemical.comhlhpmc.com

Advanced Manufacturing Technologies: Investigating novel manufacturing techniques like hot-melt extrusion and spray drying to create stable and effective HPMCAS-based ASDs. mdpi.comnih.gov

Table 2: Sustainable Practices in HPMC Production

Area of FocusSustainable PracticeReference
Raw MaterialsUse of certified sustainable forestry and agricultural waste kimachemical.com
Production ProcessOptimization of reaction conditions and use of greener solvents kimachemical.comhlhpmc.com
Waste ManagementRecycling of by-products and development of biodegradable derivatives kimachemical.comhlhpmc.com
EnergyImplementation of energy-saving equipment and renewable energy sources kimachemical.comhlhpmc.com

Integration of Multi-Omics and High-Throughput Screening in HPMCAS Material Discovery

The integration of high-throughput screening (HTS) and multi-omics technologies presents a significant opportunity to accelerate the discovery and development of new HPMCAS-based materials and formulations. acs.org HTS allows for the rapid testing of large libraries of compounds, while multi-omics can provide a deeper understanding of the biological interactions of these materials. nih.govbmglabtech.com

Future research will likely involve:

High-Throughput Excipient Discovery: Employing HTS to systematically screen libraries of polymer candidates to identify novel excipients with superior performance for specific drugs. acs.org This approach has already shown success in identifying new polymers that significantly improve the oral bioavailability of poorly soluble drugs compared to HPMCAS. acs.org

Automated Screening Platforms: Developing and utilizing automated robotic workstations for HTS to increase efficiency and reduce costs in the drug discovery process. bmglabtech.compharmtech.com

In Silico Library Design: Using computational methods to design compound libraries for HTS, leading to a higher probability of identifying successful candidates. nih.gov

Addressing Regulatory Science Challenges for Novel HPMCAS Applications (from a research perspective)

As novel HPMCAS derivatives and formulations are developed, it is crucial to address the associated regulatory science challenges to ensure their safe and effective translation to clinical use. frontiersin.org This requires a proactive approach from the research community to generate the necessary data to support regulatory decision-making.

Key research areas from a regulatory perspective include:

Development of Standardized Testing Methodologies: Establishing standardized in vitro and in vivo models to evaluate the performance and safety of new HPMCAS-based products.

Understanding the Impact of Novel Materials: Investigating the biocompatibility and potential long-term effects of new HPMCAS derivatives and other novel materials used in formulations. umd.eduacs.org

Horizon Scanning for Emerging Technologies: Proactively identifying and evaluating the regulatory implications of new technologies and materials, such as nanotechnology, that may be incorporated into HPMCAS formulations. europa.eu

Data for Regulatory Submissions: Generating robust scientific evidence to support the approval of new and complex drug products containing HPMCAS. nih.gov

Q & A

Basic: What analytical methods are recommended for characterizing the substitution levels and molecular weight of HPMCAS?

Answer:
HPMCAS substitution levels (methoxy, hydroxypropoxy, acetyl, and succinoyl groups) are typically quantified using titration, nuclear magnetic resonance (NMR), or infrared spectroscopy (IR). For example, IR absorption peaks at ~1737 cm⁻¹ (ester C=O stretch) and 1371 cm⁻¹ (acetyl groups) confirm substitution . Molecular weight (55,000–93,000 Da) is determined via gel permeation chromatography (GPC) with triple-detector systems (refractive index, light scattering, viscometry) to avoid inaccuracies from single-detector calibration . Pharmacopeial standards (USP, JP) provide validated protocols for viscosity and heavy metal testing .

Basic: How do HPMCAS grades (L, M, H) influence drug release in pH-dependent formulations?

Answer:
HPMCAS grades are classified by dissolution pH:

  • L (low pH) : Dissolves at pH 5.0–5.4.
  • M (medium pH) : Dissolves at pH 5.5–6.0.
  • H (high pH) : Dissolves at pH >6.0.

Grade selection depends on the target release site in the gastrointestinal tract. For example, HPMCAS-L is suitable for early intestinal release, while HPMCAS-H delays release until the distal intestine. Substitution ranges (e.g., acetyl: 2.0–16.0%, succinoyl: 4.0–28.0%) impact hydrophobicity and dissolution kinetics . Experimental validation using biorelevant media (e.g., FaSSIF/FeSSIF) is critical to mimic physiological conditions .

Advanced: What experimental design considerations are critical for optimizing HPMCAS-based solid dispersions via hot-melt extrusion (HME)?

Answer:
Key parameters include:

  • Temperature : Must exceed the glass transition temperature (Tg) of HPMCAS (~113°C) and the drug’s melting point to ensure miscibility .
  • Polymer-drug ratio : Typically 1:1 to 4:1 (w/w) to inhibit drug recrystallization and maintain supersaturation .
  • Plasticizers/surfactants : Addition of triethyl citrate (<30% w/w) or poloxamers (<10% w/w) improves extrusion flow and drug-polymer interactions .
  • Particle size : HPMCAS with D50 = 70–300 μm and bulk density = 0.25–0.40 g/cm³ ensures consistent feeding in HME . Post-extrusion characterization (e.g., XRPD, DSC) verifies amorphous dispersion stability .

Advanced: How can conflicting data on HPMCAS-driven supersaturation be resolved in poorly soluble drug formulations?

Answer:
Supersaturation variability arises from:

  • Drug-polymer interactions : Hydrogen bonding between HPMCAS and APIs (e.g., itraconazole) stabilizes amorphous phases, but hydrophobic drugs may phase-separate. Use fluorescence spectroscopy or molecular dynamics simulations to assess compatibility .
  • pH-dependent solubility : HPMCAS dissolves rapidly at intestinal pH, but precipitation can occur if drug solubility decreases. Incorporate pH-modifiers (e.g., sodium bicarbonate) or surfactants (e.g., Tween 80) to prolong supersaturation .
  • Grade selection : HPMCAS-M often balances dissolution and precipitation inhibition better than L/H grades in vitro, but in vivo performance requires species-specific pH modeling .

Basic: What pharmacopeial specifications govern HPMCAS quality control for regulatory submissions?

Answer:
The USP-NF and Japanese Pharmacopoeia (JP) specify:

  • Substitution limits : Methoxy (12–28%), hydroxypropoxy (4–23%), acetyl (2–16%), succinoyl (4–28%) .
  • Viscosity : 80–120% of labeled value when dissolved in dilute NaOH (2% w/v) at 20°C .
  • Heavy metals : ≤10 ppm, tested via atomic absorption spectroscopy .
  • Identification : IR spectrum must match reference peaks (e.g., 1737 cm⁻¹ for esters) . Compliance ensures batch consistency and regulatory approval .

Advanced: How does HPMCAS interact with other polymers in controlled-release formulations, and what analytical methods detect these interactions?

Answer:
HPMCAS forms interpolyelectrolyte complexes (IPECs) with cationic polymers (e.g., Eudragit® EPO) via ionic interactions, enabling pH-modulated release. Methods to study interactions include:

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and stoichiometry .
  • Dynamic light scattering (DLS) : Monitors particle size changes during complexation .
  • Dissolution testing : IPECs with HPMCAS-H show delayed release (>6 h) in colonic pH, while HPMCAS-L accelerates release . Synergistic effects (e.g., enhanced mucoadhesion) require FTIR or XRD to confirm structural changes .

Basic: What role does HPMCAS play in spray-dried dispersions (SDDs), and how is stability assessed?

Answer:
HPMCAS inhibits drug crystallization in SDDs by forming amorphous matrices. Critical factors include:

  • Drug loading : ≤30% w/w to maintain Tg > storage temperature .
  • Stability testing : Accelerated conditions (40°C/75% RH) for 3–6 months, with XRPD/DSC monitoring recrystallization .
  • Supersaturation assays : Use USP Apparatus II (pH 6.8 phosphate buffer) to measure Cmax/Cequilibrium ratios; HPMCAS-M often achieves ratios >3 .

Advanced: What strategies mitigate batch-to-batch variability in HPMCAS-based formulations?

Answer:

  • Raw material characterization : Enforce strict pharmacopeial specs for substitution and viscosity .
  • Process controls : Use twin-screw extruders with modular barrels for HME to ensure shear uniformity .
  • Multivariate analysis (MVA) : PCA or PLS models correlate HPMCAS properties (e.g., acetyl content) with dissolution profiles to identify critical quality attributes (CQAs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.